1,4-Dicyano-2-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethoxy)benzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNPBWOOSQUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371673 | |
| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-16-7 | |
| Record name | 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dicyano-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)terephthalonitrile, is a fluorinated aromatic nitrile with potential applications in materials science and medicinal chemistry. Its unique combination of cyano and trifluoromethoxy functional groups imparts specific electronic and steric properties that make it an attractive building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, including its chemical structure, physicochemical properties, a plausible synthetic protocol, and predicted spectroscopic data. Additionally, potential applications and logical workflows for its utilization in research and development are discussed.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₉H₃F₃N₂O. The presence of the highly electronegative trifluoromethoxy group and the electron-withdrawing cyano groups significantly influences the electronic properties of the benzene ring, making it electron-deficient. This characteristic is expected to govern its reactivity in chemical syntheses.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Reported) | 1,4-Dicyanobenzene (for comparison) | (Trifluoromethoxy)benzene (for comparison) |
| CAS Number | 175278-16-7 | 623-26-7 | 456-55-3 |
| Molecular Formula | C₉H₃F₃N₂O | C₈H₄N₂ | C₇H₅F₃O |
| Molecular Weight | 212.13 g/mol | 128.13 g/mol | 162.11 g/mol |
| Melting Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a melting point of 71-73 °C. | 224–227 °C | Not applicable (liquid at room temp.) |
| Boiling Point | Not explicitly found for this compound. A related compound, 1,4-Di(2,2,2-trifluoroethoxy)benzene, has a boiling point of 111-112 °C at 10 mmHg. | Not applicable (sublimes) | 102 °C |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Low solubility in water. | Insoluble in water. |
Experimental Protocols: A Plausible Synthetic Route
A potential synthetic pathway could start from a suitably substituted benzene derivative, such as 2-amino-5-bromotoluene. The synthesis could proceed through the following key steps:
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Diazotization and Cyanation (Sandmeyer Reaction): The amino group of a starting material like 2-amino-5-bromotoluene would be converted to a diazonium salt, followed by reaction with a cyanide salt (e.g., CuCN) to introduce the first cyano group.
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Oxidation of the Methyl Group: The methyl group would be oxidized to a carboxylic acid.
-
Conversion to Phenol: The carboxylic acid could be converted to a phenol via a Curtius or similar rearrangement.
-
Trifluoromethoxylation: The newly formed phenolic hydroxyl group would then be reacted with a trifluoromethoxylation reagent, such as Umemoto's reagent or a similar electrophilic trifluoromethylating agent in the presence of a suitable base.
-
Introduction of the Second Cyano Group: The bromo substituent would then be converted to the second cyano group, likely via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.
Diagram 1: Plausible Synthetic Workflow
Caption: A potential multi-step synthesis of this compound.
Spectroscopic Data (Predicted)
No experimental spectra for this compound were found. However, the expected spectroscopic features can be predicted based on the analysis of its structural components and comparison with related molecules.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic region (δ 7.5-8.0 ppm): Three signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting patterns (doublets and doublet of doublets) are expected. |
| ¹³C NMR | - Aromatic region (δ 110-160 ppm): Six signals for the aromatic carbons. - Cyano carbons (δ 115-120 ppm): Two signals. - Trifluoromethoxy carbon (quartet, δ ~120 ppm, J(C,F) ~260 Hz). |
| ¹⁹F NMR | - A single signal (singlet) for the -OCF₃ group, expected in the range of δ -58 to -60 ppm. |
| IR Spectroscopy | - C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹. - C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹. - C-O-C stretch: An absorption band around 1250 cm⁻¹. - Aromatic C-H stretches: Above 3000 cm⁻¹. - Aromatic C=C stretches: In the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion (M⁺) peak at m/z = 212. - Fragmentation pattern may show loss of F, CF₃, OCF₃, and CN. |
Potential Applications and Research Directions
While specific applications for this compound are not documented in the searched literature, its structural motifs suggest potential utility in several areas of research and development.
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Materials Science: The dicyanobenzene core is a known building block for phthalocyanines and other macrocyclic compounds with interesting electronic and photophysical properties. The introduction of the trifluoromethoxy group could be used to tune these properties, potentially leading to new materials for organic electronics, sensors, or catalysis.
-
Medicinal Chemistry: The trifluoromethoxy group is a common substituent in modern pharmaceuticals, often used to improve metabolic stability, lipophilicity, and binding affinity. The cyano groups can act as hydrogen bond acceptors or be converted into other functional groups like amines or carboxylic acids. Therefore, this molecule could serve as a scaffold or intermediate in the synthesis of novel bioactive compounds.
Diagram 2: Logical Workflow for Investigating Potential Applications
Caption: Potential research and development pathways for this compound.
Safety and Handling
Safety data sheets for this compound indicate that it should be handled with care. While specific hazard statements are not always available, general precautions for handling nitriles and fluorinated compounds should be followed. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.
Conclusion
This compound is a specialized chemical compound with potential for further exploration in both materials science and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further research into the synthesis, characterization, and reactivity of this molecule is warranted to fully unlock its potential.
An In-depth Technical Guide to 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene (CAS No. 175278-16-7). This compound, also known as 2-(Trifluoromethoxy)terephthalonitrile, is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group offers significant advantages in modulating the physicochemical properties of molecules, such as lipophilicity and metabolic stability, which are critical in drug design. This guide summarizes key quantitative data, outlines a detailed experimental protocol for its synthesis, and discusses the broader implications of the trifluoromethoxy functional group in drug development.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with two cyano groups at positions 1 and 4, and a trifluoromethoxy group at position 2.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 175278-16-7 | [1][2] |
| Molecular Formula | C₉H₃F₃N₂O | [1] |
| Molecular Weight | 212.13 g/mol | [1] |
| Melting Point | 79 °C | |
| Boiling Point | 282 °C | |
| Density | 1.42 g/cm³ | |
| Flash Point | 125 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the two cyano groups and the trifluoromethoxy group. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The two nitrile carbons will appear downfield (around 115-120 ppm). The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The six aromatic carbons will have distinct chemical shifts based on their substitution pattern. |
| ¹⁹F NMR | The fluorine NMR spectrum is expected to exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |
| IR Spectroscopy | The infrared spectrum will show a strong, sharp absorption band characteristic of the C≡N stretch of the nitrile groups (around 2230 cm⁻¹). Other significant absorptions will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-O-C stretching of the ether linkage. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 212.13. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and cyano groups. |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted dicyanobenzenes and the introduction of trifluoromethoxy groups. A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Procedure (Generalized)
Step 1: Formation of the Phenoxide
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To a solution of 2-hydroxyterephthalonitrile in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
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Allow the reaction mixture to stir at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium phenoxide salt.
Step 2: Trifluoromethoxylation
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In a separate reaction vessel, prepare the trifluoromethylating agent. A common method involves the use of a copper(I) source (e.g., CuI) and a trifluoromethyl source (e.g., trifluoromethyl iodide, CF₃I) in a polar aprotic solvent.
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To the freshly prepared phenoxide solution from Step 1, add the trifluoromethylating reagent mixture at room temperature.
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Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Workup and Purification
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Upon completion of the reaction, cool the mixture to room temperature and quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Step 4: Characterization
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Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
-
Determine the melting point of the purified solid.
Role in Drug Development and Medicinal Chemistry
While there is no specific publicly available information on the direct biological activity or application of this compound in drug development, its structural motifs are of significant interest to medicinal chemists.
The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is considered a "lipophilic electron-withdrawing group" and is often used as a bioisostere for other functional groups to enhance the drug-like properties of a molecule. Its key contributions include:
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Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.
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Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.
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Conformational Effects: The steric bulk of the trifluoromethoxy group can influence the overall conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Caption: Logical relationship of structural features to improved drug properties.
The Dicyanobenzene Scaffold
The dicyanobenzene core provides a rigid scaffold for the attachment of various functional groups. The nitrile groups can also participate in hydrogen bonding interactions with biological targets or can be chemically modified to other functional groups, offering further avenues for structural diversification in drug discovery programs.
Conclusion
This compound is a synthetically valuable compound with properties that make it an attractive building block for the development of new pharmaceuticals and functional materials. The presence of the trifluoromethoxy group, in particular, offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. While specific biological data for this compound is not yet prevalent, its structural features suggest significant potential for its application in the design of novel bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.
References
In-Depth Technical Guide: Physicochemical Properties of 2-(Trifluoromethoxy)terephthalonitrile (CAS 175278-16-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical properties of 2-(Trifluoromethoxy)terephthalonitrile, identified by the CAS number 175278-16-7. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science. Due to the limited availability of experimental data in public literature and databases for this specific compound, this guide combines identified basic properties with general principles and methodologies applicable to related fluorinated aromatic nitriles.
Chemical Identity and Structure
Systematic Name: 2-(trifluoromethoxy)benzene-1,4-dicarbonitrile
Synonyms: 2-(Trifluoromethoxy)terephthalonitrile
CAS Number: 175278-16-7
Molecular Formula: C₉H₃F₃N₂O
Molecular Weight: 212.13 g/mol
Chemical Structure:
Caption: Chemical structure of 2-(Trifluoromethoxy)terephthalonitrile.
Physicochemical Properties
Quantitative experimental data for 2-(Trifluoromethoxy)terephthalonitrile is scarce. The following table summarizes the available information. It is important to note that some properties of related compounds are included for comparative purposes and should be interpreted with caution.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₃F₃N₂O | - |
| Molecular Weight | 212.13 g/mol | - |
| Melting Point | 79 °C | [1] |
| Boiling Point | 282 °C | [1] |
| Density | 1.42 g/cm³ | [1] |
| Physical State | Solid (predicted) | General observation for similar small aromatic molecules. |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
| pKa | No experimental data available. | The nitrile groups are very weakly basic. The aromatic protons are very weakly acidic. |
| LogP | No experimental data available. | The presence of the trifluoromethoxy group suggests a moderate to high lipophilicity. |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 175278-16-7 were found in the public domain. For researchers synthesizing this compound, the following are expected characteristic signals:
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¹H NMR: Signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethoxy groups.
-
¹³C NMR: Resonances for the aromatic carbons, the carbon atoms of the nitrile groups (typically ~115-120 ppm), and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine, ~120-125 ppm).
-
¹⁹F NMR: A singlet for the -OCF₃ group, likely in the range of -55 to -65 ppm (relative to CFCl₃).
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IR Spectroscopy: Characteristic peaks for C≡N stretching (around 2230 cm⁻¹), C-F stretching (strong bands in the 1000-1300 cm⁻¹ region), and C-O-C stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 212.13. Fragmentation patterns may include the loss of the -OCF₃ group or nitrile groups.
Experimental Protocols
General Synthetic Approach for Substituted Terephthalonitriles
A common route to synthesize substituted terephthalonitriles involves nucleophilic aromatic substitution (SNAr) on a polyfluorinated terephthalonitrile precursor or the cyanation of a corresponding dihalo-aromatic compound. The diagram below illustrates a conceptual workflow for a generic SNAr-based synthesis.
Caption: Conceptual workflow for the synthesis of a substituted terephthalonitrile.
General Analytical Methods for Fluorinated Aromatic Nitriles
The characterization of fluorinated aromatic nitriles typically involves a combination of chromatographic and spectroscopic techniques.
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of trifluoroacetic acid) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It provides information on purity and molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (nitrile, C-F bonds).
Biological Activity and Signaling Pathways
A thorough search of scientific literature and databases did not yield any information on the biological activity or associated signaling pathways for 2-(Trifluoromethoxy)terephthalonitrile. This compound is likely a chemical intermediate, and its biological effects have not been a primary area of investigation. The trifluoromethyl and trifluoromethoxy groups are known to be important in medicinal chemistry for modulating properties like metabolic stability and lipophilicity, suggesting that derivatives of this compound could potentially be explored for biological applications.
Safety and Handling
Specific safety data for CAS 175278-16-7 is not widely available. However, based on the data for structurally related fluorinated benzonitriles, the following precautions are recommended:
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Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
2-(Trifluoromethoxy)terephthalonitrile (CAS 175278-16-7) is a fluorinated aromatic dinitrile for which there is limited publicly available experimental data. This guide has compiled the known basic physicochemical properties and provided context based on related compounds and general chemical principles. The lack of information on its biological activity suggests it is primarily used as a chemical intermediate. Researchers working with this compound should perform their own comprehensive characterization and adhere to strict safety protocols appropriate for related hazardous chemicals.
References
Spectral Data Analysis of 2-(Trifluoromethoxy)terephthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)terephthalonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of the trifluoromethoxy group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it an interesting scaffold for further chemical exploration. This technical guide provides an overview of the expected spectral characteristics of 2-(trifluoromethoxy)terephthalonitrile and outlines the general experimental protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(trifluoromethoxy)terephthalonitrile. These predictions are derived from the known data of 2-(trifluoromethyl)terephthalonitrile and general principles of spectroscopy for compounds containing trifluoromethoxy and nitrile functional groups.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| ¹H NMR | 7.8 - 8.2 | m | Aromatic protons. The exact shifts and multiplicities will depend on the coupling with each other and potentially long-range coupling with the ¹⁹F nuclei. | |
| ¹³C NMR | 115 - 118 | s | Cyano carbons (C≡N). | |
| 110 - 140 | m | Aromatic carbons. Carbons attached to or near the trifluoromethoxy and cyano groups will show characteristic shifts and may exhibit C-F coupling. | ||
| 120.5 (q, ¹JCF ≈ 257 Hz) | q | ¹JCF ≈ 257 | Trifluoromethoxy carbon (-OCF₃). The large one-bond coupling constant is characteristic. | |
| ¹⁹F NMR | -58 to -60 | s | Trifluoromethoxy group (-OCF₃). Typically a singlet in the absence of other fluorine substituents on the ring. |
Note: NMR spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp | The strong, sharp absorption in this region is characteristic of the nitrile functional group. |
| C-O-C (Ether) | 1250 - 1300 (asymmetric) | Strong | Associated with the trifluoromethoxy group. |
| 1000 - 1100 (symmetric) | Strong | ||
| C-F | 1100 - 1200 | Strong | Multiple strong bands are expected due to the C-F bonds of the trifluoromethoxy group. |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Characteristic aromatic ring vibrations. |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching vibrations of the aromatic C-H bonds. |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Method | Notes |
| [M]⁺ | 212.02 | EI, ESI | Molecular ion. The empirical formula is C₉H₃F₃N₂O, with a molecular weight of 212.13 g/mol .[1] |
| [M-OCF₃]⁺ | 127.03 | EI | Fragment corresponding to the loss of the trifluoromethoxy group. |
| [M-CN]⁺ | 186.03 | EI | Fragment corresponding to the loss of a cyano group. |
Experimental Protocols
The following are general protocols for the acquisition of spectral data for compounds like 2-(trifluoromethoxy)terephthalonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
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¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (δ = 0 ppm). Proton decoupling is often employed.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation (EI): For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). The sample is vaporized and then ionized by a high-energy electron beam.
-
Sample Preparation (ESI): For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into the mass spectrometer.
-
Data Acquisition: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Synthesis Workflow Visualization
As no specific biological pathways involving 2-(trifluoromethoxy)terephthalonitrile were identified, a general synthetic workflow for a substituted terephthalonitrile is presented below. This diagram illustrates a plausible synthetic route, which often involves nucleophilic aromatic substitution reactions.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Assignment of 1,4-Dicyano-2-(trifluoromethoxy)benzene
This guide provides a detailed analysis and predicted nuclear magnetic resonance (NMR) spectral assignments for 1,4-Dicyano-2-(trifluoromethoxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for acquiring such data, and logical workflows for structural elucidation.
Molecular Structure and Atom Numbering
The foundation of any NMR spectral assignment is a clear understanding of the molecule's structure and a systematic numbering of its atoms. The structure of this compound is presented below, with numbering that will be used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-3, H-5, and H-6.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.95 - 8.10 | d | JH6-H5 = 8.0 - 8.5 |
| H-5 | 7.80 - 7.95 | dd | JH5-H6 = 8.0 - 8.5, JH5-H3 = 1.5 - 2.0 |
| H-3 | 7.70 - 7.85 | d | JH3-H5 = 1.5 - 2.0 |
Justification of Assignment:
-
H-6: This proton is ortho to the C1-cyano group and meta to the trifluoromethoxy group. The strong deshielding effect of the ortho cyano group is expected to shift this proton the furthest downfield. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is ortho to the C4-cyano group and meta to both the C1-cyano and the trifluoromethoxy groups. It will be significantly deshielded. It will appear as a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.
-
H-3: This proton is ortho to the trifluoromethoxy group and the C4-cyano group. It is expected to be the most upfield of the three aromatic protons, though still in a downfield region. It will appear as a doublet due to meta coupling with H-5.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-OCF₃) | 148.0 - 152.0 |
| C-4 (C-CN) | 135.0 - 138.0 |
| C-6 | 134.0 - 136.0 |
| C-5 | 132.0 - 134.0 |
| C-3 | 125.0 - 128.0 |
| C-1 (C-CN) | 118.0 - 122.0 |
| -OCF₃ | 120.0 - 122.0 (q, ¹JCF ≈ 260 Hz) |
| C≡N (at C4) | 116.0 - 118.0 |
| C≡N (at C1) | 114.0 - 116.0 |
Justification of Assignment:
-
C-2: The carbon directly attached to the highly electronegative trifluoromethoxy group will be the most deshielded aromatic carbon.
-
C-4, C-1: These carbons are attached to the cyano groups and are also significantly deshielded, but typically less so than carbons attached to oxygen.
-
C-6, C-5, C-3: These protonated carbons will have chemical shifts determined by the combined electronic effects of the three substituents.
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms.
-
Cyano Carbons: The two cyano carbons will have characteristic chemical shifts in the 114-118 ppm range.
Experimental Protocols
The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, which is defined as 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. If necessary, use a sonicator to aid dissolution.
NMR Data Acquisition
The following is a general workflow for NMR data acquisition.
Caption: A typical experimental workflow for NMR spectroscopy.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)
-
Spectral Width: -10 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 128-1024 (or more, depending on sample concentration)
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is identified and labeled.
This guide provides a robust framework for understanding and obtaining the NMR spectra of this compound. The predicted data serves as a reliable reference for researchers engaged in the synthesis and characterization of this and related compounds.
The Trifluoromethoxy Group as a 19F NMR Probe in Aromatic Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (–OCF3) group is an increasingly important substituent in medicinal chemistry and materials science, valued for its ability to modulate lipophilicity, metabolic stability, and electronic properties. The fluorine atoms within this group serve as a sensitive and informative probe for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers a background-free window into the local chemical environment of the –OCF3 group, providing valuable insights into molecular structure, conformation, and interactions. This guide provides a comprehensive overview of the 19F NMR analysis of the trifluoromethoxy group on aromatic rings, detailing data interpretation, experimental protocols, and applications in drug discovery and development.
Understanding the 19F NMR Signature of the Trifluoromethoxy Group
The 19F NMR spectrum of an aromatic trifluoromethoxy compound is characterized by a singlet resonance, arising from the three magnetically equivalent fluorine nuclei. The chemical shift (δ) and coupling constants (J) of this signal are highly sensitive to the electronic and steric environment of the –OCF3 group.
Chemical Shifts (δ)
The 19F chemical shift of the –OCF3 group on an aromatic ring typically appears in a distinct region of the 19F NMR spectrum. Several factors influence this chemical shift:
-
Electronic Effects of Aromatic Substituents: The electron-donating or electron-withdrawing nature of other substituents on the aromatic ring significantly impacts the shielding of the fluorine nuclei. Electron-withdrawing groups tend to deshield the fluorine atoms, causing a downfield shift (to less negative ppm values), while electron-donating groups cause an upfield shift (to more negative ppm values).[1][2]
-
Solvent Effects: The polarity of the solvent can influence the 19F chemical shift. More polar solvents can lead to changes in the electronic environment around the –OCF3 group, often resulting in a downfield shift.[3] It is crucial to report the solvent used when comparing 19F NMR data.
-
Conformational and Steric Effects: The spatial arrangement of the –OCF3 group relative to the aromatic ring and other bulky substituents can affect the chemical shift due to through-space interactions and changes in electronic conjugation.
Table 1: Representative 19F NMR Chemical Shifts of Substituted Trifluoromethoxybenzenes
| Substituent (X) | Position | Solvent | Chemical Shift (δ, ppm) |
| H | - | CDCl3 | -58.0 |
| 4-F | 4 | CDCl3 | -57.5 |
| 4-CN | 4 | CDCl3 | -59.2 |
| 4-NO2 | 4 | CDCl3 | -59.8 |
| 4-OCH3 | 4 | CDCl3 | -57.2 |
| 4-CH3 | 4 | CDCl3 | -57.6 |
Note: Chemical shifts are referenced to CFCl3 (δ = 0 ppm). Data is compiled from various sources and should be considered representative.
Coupling Constants (J)
While the 19F signal of the –OCF3 group is a singlet, it can exhibit through-bond scalar couplings to other NMR-active nuclei in the molecule, such as 13C and 1H. These long-range couplings are often small but can provide valuable structural information.
-
nJCF (Carbon-Fluorine Coupling): Coupling between the fluorine nuclei and carbon atoms of the aromatic ring can be observed in 13C NMR spectra or through specialized 2D NMR experiments like 1H-19F HMBC. The magnitude of these couplings decreases with the number of bonds separating the nuclei.
-
nJHF (Proton-Fluorine Coupling): Long-range coupling to protons on the aromatic ring can sometimes be resolved in high-resolution 1H or 19F NMR spectra, providing information on the proximity of these nuclei.[4]
Table 2: Typical Long-Range Coupling Constants for the Trifluoromethoxy Group on an Aromatic Ring
| Coupling | Number of Bonds (n) | Typical Magnitude (|J|, Hz) | | :--- | :--- | :--- | | 4JCF (F-C-O-Cipso) | 4 | 1.0 - 2.5 | | 5JCF (F-C-O-C-Cortho) | 5 | 0.5 - 1.5 | | 5JHF (F-C-O-C-C-Hortho) | 5 | 0.2 - 1.0 | | 6JHF (F-C-O-C-C-C-Hmeta) | 6 | < 0.5 |
Note: These are approximate values and can vary depending on the specific molecule and its conformation.
Experimental Protocols for 19F NMR Analysis
Obtaining high-quality, quantitative 19F NMR data requires careful attention to experimental parameters. The following protocol provides a general guideline for the analysis of trifluoromethoxy-substituted aromatic compounds.
Sample Preparation
-
Analyte Concentration: A concentration range of 1-10 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Common choices include CDCl3, DMSO-d6, and acetone-d6. Ensure the solvent does not contain any fluorine-containing impurities.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a fluorine-containing internal standard that has a singlet resonance well-resolved from the analyte signal. Common standards include trifluorotoluene or 1,4-difluorobenzene.
-
Degassing: For sensitive measurements or samples containing paramagnetic impurities, it is advisable to degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.
NMR Data Acquisition
-
Spectrometer Setup: Tune and match the 19F channel of the NMR probe.
-
Pulse Sequence: A simple one-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used for routine 1D 19F NMR spectra. For quantitative measurements, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[5]
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of at least 100 ppm centered around the expected chemical shift of the –OCF3 group is a good starting point.
-
Number of Scans (NS): This will depend on the sample concentration. For a 1-10 mg/mL sample, 16 to 64 scans are often sufficient.
-
Relaxation Delay (D1): This is a critical parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the fluorine nuclei of interest to ensure full relaxation between scans. A D1 of 20-30 seconds is often a safe starting point for small molecules.[6]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.
-
Pulse Width (P1): Calibrate the 90° pulse width for the 19F channel.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to an external standard (e.g., CFCl3 at 0 ppm) or an internal standard with a known chemical shift.
-
Integration: For quantitative analysis, integrate the signals of the analyte and the internal standard. The concentration of the analyte can then be calculated based on the integral values, the number of fluorine atoms in each molecule, and the known concentration of the internal standard.
Applications in Drug Discovery and Development
19F NMR analysis of the trifluoromethoxy group provides a powerful tool for various stages of the drug discovery and development pipeline.
Characterization of Active Pharmaceutical Ingredients (APIs)
19F NMR is an excellent method for the structural confirmation and purity assessment of trifluoromethoxy-containing APIs. The high sensitivity and large chemical shift dispersion of 19F NMR allow for the detection and quantification of even minor impurities.[6]
Drug Metabolism Studies
The background-free nature of 19F NMR makes it ideal for tracking the metabolic fate of fluorinated drugs.[7] By analyzing biological samples (e.g., urine, plasma, or cell lysates) after administration of a trifluoromethoxy-containing drug, metabolites can be identified and quantified based on their unique 19F NMR signatures.[8]
Protein-Ligand Interaction Studies
The trifluoromethoxy group can serve as a reporter for ligand binding to a protein target.[9] Changes in the 19F NMR spectrum of a trifluoromethoxy-containing ligand upon addition of a protein can provide information on binding affinity, kinetics, and the local environment of the binding pocket.[10]
Conclusion
19F NMR spectroscopy is an indispensable tool for the analysis of aromatic compounds bearing a trifluoromethoxy group. Its high sensitivity, lack of background signals in biological systems, and the responsiveness of the 19F chemical shift to the local environment make it a versatile technique for structural elucidation, quantitative analysis, and the study of molecular interactions. By following robust experimental protocols and understanding the factors that influence the 19F NMR parameters of the –OCF3 group, researchers in drug discovery and other scientific fields can leverage this powerful analytical method to accelerate their research and development efforts.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of 1,4-Dicyano-2-(trifluoromethoxy)benzene. Due to the absence of publicly available mass spectral data for this specific compound, this document outlines a plausible fragmentation pathway under electron ionization (EI) based on the known fragmentation patterns of related aromatic nitriles and trifluoromethoxy-substituted compounds. Furthermore, a comprehensive, exemplary experimental protocol for acquiring and analyzing the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is presented.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The structure of this compound (Molecular Weight: 212.13 g/mol , Molecular Formula: C₉H₃F₃N₂O) suggests several likely fragmentation pathways upon electron ionization. The presence of the aromatic ring, two cyano groups, and a trifluoromethoxy group will govern the fragmentation pattern.
The molecular ion peak (M⁺˙) is expected at an m/z of 212. Subsequent fragmentation is likely to proceed through the loss of stable neutral molecules and radicals. Key predicted fragmentation steps include the loss of a fluorine atom, the entire trifluoromethoxy group, and sequential loss of the cyano groups.
Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), the proposed neutral loss, and the suggested fragment structure.
| m/z | Proposed Neutral Loss | Proposed Fragment Structure |
| 212 | - | [C₉H₃F₃N₂O]⁺˙ (Molecular Ion) |
| 193 | F• | [C₉H₃F₂N₂O]⁺ |
| 143 | CF₃O• | [C₈H₃N₂]⁺ |
| 117 | CF₃O•, CN• | [C₇H₃N]⁺ |
| 91 | CF₃O•, 2(CN)• | [C₆H₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to be initiated by the ionization of the aromatic ring. The stability of the resulting ions will dictate the predominant fragmentation routes.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Internal Standard: If quantitative analysis is required, add a suitable internal standard at a known concentration.
Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
-
Scan Speed: 1562 u/s.
-
Solvent Delay: 3 minutes.
Data Analysis
-
Total Ion Chromatogram (TIC) Analysis: Identify the peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the chromatographic peak.
-
Fragmentation Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.
-
Library Matching: Compare the acquired spectrum against mass spectral libraries (e.g., NIST, Wiley) for potential matches or structural confirmation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis.
Caption: Workflow for the GC-MS analysis of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust method for its empirical analysis. Researchers can use this information to guide their experimental design and data interpretation in the study of this and structurally related molecules.
Solubility Profile of 1,4-Dicyano-2-(trifluoromethoxy)benzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dicyano-2-(trifluoromethoxy)benzene. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it discusses the expected solubility trends based on the compound's structural features and the nature of the solvents.
Introduction
This compound is a specialized aromatic compound featuring two nitrile (-CN) groups and a trifluoromethoxy (-OCF3) group. These functional groups impart unique electronic and physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The nitrile groups are polar and can participate in dipole-dipole interactions, while the trifluoromethoxy group is highly lipophilic and electron-withdrawing. This combination of functionalities suggests a complex solubility profile that is highly dependent on the choice of solvent. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological screening.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Due to the polar nitrile groups, moderate to good solubility is expected in these solvents, which can engage in dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Lower solubility is anticipated compared to polar aprotic solvents. While the nitrile groups can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donating capabilities, and the bulky, nonpolar trifluoromethoxy group may hinder effective solvation.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the highly lipophilic trifluoromethoxy group suggests some solubility in nonpolar aromatic solvents like toluene. However, solubility in aliphatic nonpolar solvents like hexane is expected to be limited due to the polar nitrile groups.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good solvents for a wide range of organic compounds. Moderate solubility of this compound is expected in these solvents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined below. The following table is provided as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Acetone | 25 | e.g., Shake-Flask with HPLC | ||
| e.g., Toluene | 25 | |||
| e.g., Ethanol | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Acetonitrile | 25 | |||
| e.g., Dimethyl Sulfoxide | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of choice, primarily based on the widely accepted shake-flask method.[1][2]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
2. Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and place it into a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis (using HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
3. Data Reporting:
-
Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
The temperature at which the solubility was determined must be clearly stated.
-
The analytical method used for concentration determination should also be specified.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
References
Reactivity of Cyano Groups in 2-(Trifluoromethoxy)terephthalonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated reactivity of the cyano groups in 2-(trifluoromethoxy)terephthalonitrile. Due to the absence of specific literature on this molecule, this guide extrapolates data from analogous compounds featuring cyano, trifluoromethoxy, and dicyanobenzene functionalities. The document outlines expected reactions such as hydrolysis, reduction, and cycloaddition involving the nitrile moieties, as well as nucleophilic aromatic substitution on the benzene ring. Detailed hypothetical experimental protocols, data tables, and reaction pathway diagrams are provided to guide researchers in their experimental design.
Introduction
2-(Trifluoromethoxy)terephthalonitrile is a specialized aromatic compound featuring two cyano (CN) groups and a trifluoromethoxy (OCF₃) group attached to a benzene ring. The electronic properties of these substituents significantly influence the molecule's overall reactivity. The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The cyano groups are also electron-withdrawing and provide reactive sites for a variety of chemical transformations. This guide explores the expected chemical behavior of the cyano groups in this specific molecular context.
Expected Reactivity of the Cyano Groups
The two cyano groups in 2-(trifluoromethoxy)terephthalonitrile are the primary sites for a range of chemical transformations. Their reactivity is influenced by the electron-withdrawing nature of the adjacent trifluoromethoxy group and the other cyano group.
Hydrolysis
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions.[1][2] The reaction proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to the carboxylic acid and ammonia (or an ammonium salt).[2] Given the presence of two cyano groups, selective hydrolysis to the mono-amide, di-amide, mono-carboxylic acid, or di-carboxylic acid may be achievable by carefully controlling reaction conditions.
dot
Caption: General workflow for the hydrolysis of nitriles.
Table 1: Predicted Conditions for Hydrolysis of 2-(Trifluoromethoxy)terephthalonitrile
| Product | Reagents | Solvent | Temperature (°C) | Notes |
| Mono/Di-amide | Dilute HCl or H₂SO₄ | Water/Ethanol | 50-80 | Milder conditions may favor amide formation.[1] |
| Mono/Di-amide | Aqueous NaOH or KOH | Water/Ethanol | 50-80 | Base-catalyzed hydrolysis also yields amides.[3] |
| Mono/Di-carboxylic Acid | Concentrated HCl or H₂SO₄ | Water | Reflux | Harsher conditions drive the reaction to the carboxylic acid.[2] |
| Mono/Di-carboxylic Acid | Concentrated NaOH or KOH | Water | Reflux | Followed by acidification to yield the carboxylic acid.[3] |
Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid (Hypothetical)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of a 1:1 mixture of water and ethanol.
-
Reagent Addition: Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it over ice.
-
Isolation: The carboxylic acid product is expected to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure dicarboxylic acid.
Reduction
The cyano groups can be reduced to primary amines using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. The presence of the electron-withdrawing trifluoromethoxy group is not expected to interfere significantly with these reductions.
Table 2: Predicted Conditions for Reduction of Cyano Groups
| Product | Reagents | Solvent | Temperature (°C) | Notes |
| Diamine | H₂ (gas), Raney Nickel or Pd/C | Ethanol/Ammonia | 25-50 | Catalytic hydrogenation is a common method. |
| Diamine | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to Reflux | A powerful reducing agent for nitriles. |
| Diamine | Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | Reflux | A milder alternative to LiAlH₄. |
Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)
-
Setup: In a dry, nitrogen-flushed round-bottom flask, suspend 1.0 g of lithium aluminum hydride in 30 mL of anhydrous THF under stirring.
-
Substrate Addition: Dissolve 2.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting diamine can be purified by distillation or chromatography.
Cycloaddition Reactions
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings (tetrazoles and oxadiazoles, respectively). The electron-withdrawing nature of the aromatic ring in 2-(trifluoromethoxy)terephthalonitrile would likely enhance the reactivity of the cyano groups in such cycloadditions.
Table 3: Predicted Conditions for [3+2] Cycloaddition Reactions
| Product | 1,3-Dipole Source | Solvent | Temperature (°C) | Notes |
| Bis-tetrazole | Sodium Azide, NH₄Cl | Dimethylformamide (DMF) | 100-120 | Forms a tetrazole ring. |
| Bis-oxadiazole | Hydroximoyl Chloride, Triethylamine | Toluene | Reflux | In situ generation of nitrile oxide. |
Experimental Protocol: Tetrazole Formation (Hypothetical)
-
Setup: In a round-bottom flask, dissolve 1.0 g of 2-(trifluoromethoxy)terephthalonitrile in 20 mL of DMF.
-
Reagent Addition: Add 1.5 g of sodium azide and 1.2 g of ammonium chloride to the solution.
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Isolation: Acidify the aqueous solution with dilute HCl to precipitate the tetrazole product. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the product from a suitable solvent.
Expected Reactivity of the Aromatic Ring
Nucleophilic Aromatic Substitution (SNA)
The presence of three strong electron-withdrawing groups (two CN, one OCF₃) is expected to highly activate the aromatic ring for nucleophilic aromatic substitution.[4][5][6][7] Nucleophiles will preferentially attack the positions ortho and para to the activating groups. In this molecule, the hydrogen atoms are potential leaving groups in what is known as vicarious nucleophilic substitution, or a halogen could be substituted if present.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Trifluoromethoxy-Substituted Aromatics
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems is a pivotal strategy in modern medicinal and agricultural chemistry. This "super-halogen" imparts a unique combination of properties, including high metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly enhance the pharmacological profile of bioactive molecules.[1][2][3] This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing trifluoromethoxy-substituted aromatics, complete with detailed experimental protocols, comparative data, and visual representations of key reaction pathways.
Core Synthetic Strategies
The synthesis of trifluoromethoxy-substituted aromatics can be broadly categorized into four main approaches:
-
Electrophilic Trifluoromethoxylation: Direct introduction of an "-OCF₃" group onto an electron-rich aromatic ring.
-
Nucleophilic Trifluoromethoxylation: Displacement of a leaving group on an aromatic ring with a trifluoromethoxide source.
-
Radical C-H Trifluoromethoxylation: Functionalization of an unactivated C-H bond on an aromatic ring via a radical intermediate.
-
Rearrangement Methodologies: Migration of a trifluoromethoxy group from a heteroatom to an aromatic ring.
This guide will delve into the specifics of each of these transformative methods.
Electrophilic Trifluoromethoxylation of Phenols
The direct O-trifluoromethylation of phenols represents a straightforward approach to aryl trifluoromethyl ethers. This method typically involves the reaction of a phenol with a potent electrophilic trifluoromethylating reagent.
Key Reagents and Protocols
a) O-Trifluoromethylation using Togni Reagent II:
The Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a widely used electrophilic trifluoromethyl source.[4]
Experimental Protocol:
To a solution of the phenol (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂), is added the Togni reagent II (1.2 equiv.) and a base, for instance, a catalytic amount of cesium carbonate (Cs₂CO₃). The reaction is typically stirred at room temperature until completion. The product is then isolated and purified using standard chromatographic techniques. For electron-deficient phenols, stronger bases or different solvents might be necessary to achieve good yields.
b) O-Trifluoromethylation via Xanthate Intermediates:
A two-step procedure involving the formation of a xanthate intermediate followed by fluorinative desulfurization provides an alternative route.[5]
Experimental Protocol:
-
Step 1: Xanthate Formation: A phenol (1.0 equiv.) is reacted with an imidazolium or benzimidazolium-based xanthate-forming reagent (1.0 equiv.) and a mild base (e.g., K₂CO₃, 1.1 equiv.) in a solvent like acetonitrile (MeCN). The reaction mixture is stirred at room temperature to afford the corresponding xanthate, which is typically isolated in high yield.
-
Step 2: O-Trifluoromethylation: The isolated xanthate (1.0 equiv.) is dissolved in a suitable solvent and treated with a fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI). The reaction proceeds to give the desired aryl trifluoromethyl ether.
Quantitative Data Summary
| Phenol Substrate | Method | Reagents | Yield (%) | Reference |
| 4-Acetamidophenol | Togni Reagent II | Togni Reagent II, Cs₂CO₃, CHCl₃ | 95 (of intermediate) | [4] |
| 4-(Dimethylaminocarbonyl)phenol | Xanthate Formation | Imidazolium salt, K₂CO₃, MeCN | >90 | [5] |
| 4-(Dimethylaminocarbonyl)phenoxyxanthate | Fluorinative Desulfurization | XtalFluor-E, TCCA | 78 | [5] |
| 4-Bromophenol | Fluorinative Desulfurization | XtalFluor-E, TCCA | 66 | [5] |
| 4-Iodophenol | Fluorinative Desulfurization | XtalFluor-E, TCCA | 67 | [5] |
Signaling Pathway Diagram
Caption: Pathways for electrophilic O-trifluoromethylation of phenols.
Nucleophilic Trifluoromethoxylation of Aryl Halides
This approach involves the substitution of a halide (typically iodide or bromide) on an aromatic ring with a nucleophilic trifluoromethoxide source. Copper-catalyzed systems are prevalent in this area.[6][7]
Key Reagents and Protocols
Copper-Catalyzed Trifluoromethylation with Methyl Trifluoroacetate:
Methyl trifluoroacetate (MTFA) can serve as an inexpensive source of the trifluoromethyl group in the presence of a copper catalyst and an alkali metal fluoride.[6][8]
Experimental Protocol:
An aryl halide (1.0 equiv.), a copper(I) salt (e.g., CuI, catalytic amount), an alkali metal fluoride (e.g., CsF), and methyl trifluoroacetate are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane. The reaction mixture is heated at elevated temperatures (typically >140 °C) until the starting material is consumed. For less reactive aryl bromides, the addition of a ligand like 1,10-phenanthroline may be beneficial. The product is then isolated via extraction and purified by chromatography.
Quantitative Data Summary
| Aryl Halide | Catalyst/Reagents | Ligand | Yield (%) | Reference |
| Iodobenzene | CuI, CsF, MTFA | None | 75 | [6] |
| 4-Iodonitrobenzene | CuI, CsF, MTFA | None | 85 | [6] |
| 4-Bromobenzonitrile | CuI, CsTFA, MTFA | 1,10-phenanthroline | 65 | [6] |
| 3-Bromopyridine | CuI, CsCl, MTFA | 1,10-phenanthroline | 52 | [6] |
Experimental Workflow Diagram
Caption: General workflow for nucleophilic trifluoromethoxylation.
Radical C-H Trifluoromethoxylation of Arenes
Direct C-H trifluoromethoxylation of unactivated arenes is a highly desirable transformation as it avoids the need for pre-functionalized substrates. These reactions often proceed via a radical mechanism, frequently initiated by photoredox catalysis.[9][10][11]
Key Reagents and Protocols
Photoredox-Catalyzed C-H Trifluoromethoxylation:
Visible-light photoredox catalysis enables the generation of trifluoromethoxy radicals from suitable precursors under mild conditions.[9][10][11][12]
Experimental Protocol:
An arene (often used in excess as the solvent or co-solvent), a trifluoromethoxylation reagent (e.g., N-trifluoromethoxy-4-cyanopyridinium salt or bis(trifluoromethyl)peroxide), and a photoredox catalyst (e.g., --INVALID-LINK--₂ or an organic photocatalyst like 4CzIPN) are dissolved in a suitable solvent (e.g., acetonitrile). The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature. After the reaction is complete, the solvent is removed, and the product is purified by chromatography.
Quantitative Data Summary
| Arene Substrate | Trifluoromethoxylation Reagent | Photocatalyst | Yield (%) | Regioselectivity (o:m:p) | Reference |
| Benzene | N-trifluoromethoxy-4-cyanopyridinium salt | --INVALID-LINK--₂ | 65 | - | [9] |
| Toluene | N-trifluoromethoxy-4-cyanopyridinium salt | --INVALID-LINK--₂ | 72 | 45:35:20 | [9] |
| Anisole | Bis(trifluoromethyl)peroxide (BTMP) | 4CzIPN | 68 | 60:5:35 | [10] |
| Pyridine | Bis(trifluoromethyl)peroxide (BTMP) | TEMPO (catalyst) | 55 | - | [10] |
Logical Relationship Diagram
Caption: Simplified photocatalytic cycle for radical C-H trifluoromethoxylation.
Synthesis via OCF₃ Migration
An innovative approach to ortho-trifluoromethoxylated anilines and related heterocycles involves an O-trifluoromethylation followed by a thermally induced intramolecular rearrangement.[4]
Key Reagents and Protocols
Two-Step O-Trifluoromethylation and OCF₃ Migration:
This method relies on the synthesis of an N-aryl-N-(trifluoromethoxy)amine intermediate, which then undergoes a[9][9]-sigmatropic-like rearrangement.[4]
Experimental Protocol:
-
Step 1: O-Trifluoromethylation: An N-aryl-N-hydroxyacetamide (1.0 equiv.) is treated with Togni reagent II (1.2 equiv.) in the presence of a catalytic amount of a base like cesium carbonate (10 mol%) in a solvent such as chloroform at room temperature. This reaction affords the N-aryl-N-(trifluoromethoxy)acetamide intermediate.
-
Step 2: OCF₃ Migration: The isolated intermediate is dissolved in a high-boiling solvent like nitromethane and heated (e.g., at 120 °C). The trifluoromethoxy group migrates to the ortho position of the aromatic ring to yield the final product.
Quantitative Data Summary
| Substrate | Intermediate Yield (%) | Final Product Yield (%) | Migration Temperature (°C) | Reference |
| Methyl 4-(N-hydroxyacetamido)benzoate | 95 | 85 | 120 | [4] |
| N-(4-chlorophenyl)-N-hydroxyacetamide | 92 | 88 | 120 | [13] |
| N-hydroxy-N-(pyridin-3-yl)acetamide | 85 (one-pot) | 85 (one-pot) | 50 | [13] |
Signaling Pathway Diagram
Caption: Two-step synthesis via OCF₃ migration.
Conclusion
The synthesis of trifluoromethoxy-substituted aromatics has evolved significantly, with a range of methodologies now available to researchers. The choice of synthetic route depends on factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding of the key approaches, offering detailed protocols and comparative data to aid in the selection and implementation of the most suitable method for a given synthetic challenge. As research in this area continues, the development of even more efficient, selective, and scalable methods for the introduction of the trifluoromethoxy group is anticipated, further empowering the fields of drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dicyano-2-(trifluoromethoxy)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, provides a list of known synonyms, and outlines a general synthetic approach.
Chemical Identity and Synonyms
Systematic Name: this compound
CAS Number: 175278-16-7
This compound is also known by several other names, which are crucial for comprehensive literature and database searches.
Synonyms:
-
2-(Trifluoromethoxy)terephthalonitrile
-
2-(Trifluoromethoxy)benzene-1,4-dicarbonitrile
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₉H₃F₃N₂O |
| Molecular Weight | 212.13 g/mol |
| Melting Point | 79 °C |
| Boiling Point | 282 °C |
| Density | 1.42 g/cm³ |
| Flash Point | 125 °C |
The Role of the Trifluoromethoxy Group in Drug Design
The trifluoromethoxy (-OCF₃) group is a valuable substituent in modern drug design due to its unique electronic properties and metabolic stability.[1] It is a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with its biological target.[2] Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes and improve its pharmacokinetic profile.[3] Its resistance to metabolic degradation often leads to a longer half-life in the body.[2] Benzonitrile derivatives, in general, are versatile intermediates in the synthesis of a wide range of biologically active molecules.[2]
Experimental Protocols
General Synthetic Protocol for 4-Halophenoxy-2-trifluoromethyl Benzonitriles:
This procedure is adapted from a general method for the synthesis of related compounds and should be optimized for the specific synthesis of this compound.
Step 1: Nucleophilic Aromatic Substitution
A suitable starting material, such as a dihalo- or nitro-substituted benzene derivative, would undergo a nucleophilic aromatic substitution reaction with a source of the trifluoromethoxy group.
-
Reaction: A di-substituted benzene (e.g., 2,5-dichlorobenzonitrile) is reacted with a trifluoromethoxide source (e.g., potassium trifluoromethoxide) in a suitable polar aprotic solvent (e.g., DMF, NMP).
-
Conditions: The reaction is typically carried out at an elevated temperature, and the progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Step 2: Cyanation
If the starting material does not already contain two cyano groups, a cyanation reaction would be necessary. The Rosenmund-von Braun reaction is a classic method for this transformation.
-
Reaction: The trifluoromethoxy-substituted aryl halide is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar solvent like DMF or NMP.
-
Conditions: The reaction typically requires high temperatures (150-200 °C) and is carried out under an inert atmosphere.
-
Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted into an organic solvent, washed, dried, and purified.
Logical Workflow for Synthesis
The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available benzene derivative. The following diagram illustrates a logical workflow for its preparation.
Caption: A logical workflow for the synthesis of this compound.
References
Methodological & Application
Synthetic Routes to 1,4-Dicyano-2-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategies outlined below are based on established chemical transformations and offer robust pathways to the target molecule.
Introduction
This compound, also known as 2-(trifluoromethoxy)terephthalonitrile, is a valuable building block in organic synthesis. The presence of two cyano groups and a trifluoromethoxy substituent on the benzene ring imparts unique electronic properties and offers multiple points for further functionalization. This makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein describe a plausible multi-step synthesis to obtain this target compound.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed, starting from commercially available or readily accessible precursors. Both routes leverage well-established reactions, including Sandmeyer cyanation and metal-catalyzed cyanation.
Route 1: Sequential Cyanation via a Brominated Intermediate
This pathway involves the initial synthesis of a brominated and cyanated intermediate, followed by the introduction of the second cyano group.
Caption: Sequential cyanation pathway.
Route 2: Cyanation of a Diamino Precursor
This alternative route involves the synthesis of a diamino precursor followed by a double Sandmeyer reaction to introduce both cyano groups simultaneously.
Caption: Double Sandmeyer reaction pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the proposed synthetic routes.
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethoxy)aniline (Intermediate for Route 1)
This procedure describes the bromination of 2-(trifluoromethoxy)aniline.
Materials:
-
2-(Trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethoxy)aniline (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-2-(trifluoromethoxy)aniline.
Protocol 2: Sandmeyer Reaction for the Synthesis of 1-Bromo-4-cyano-2-(trifluoromethoxy)benzene (Intermediate for Route 1)
This protocol details the conversion of the amino group of 4-bromo-2-(trifluoromethoxy)aniline to a cyano group.
Materials:
-
4-Bromo-2-(trifluoromethoxy)aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
Toluene
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization:
-
In a flask, suspend 4-bromo-2-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and toluene.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 10% sodium hydroxide solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-bromo-4-cyano-2-(trifluoromethoxy)benzene.
-
Protocol 3: Palladium-Catalyzed Cyanation to this compound (Final Step of Route 1)
This procedure describes the conversion of the bromo-substituted intermediate to the final dicyano product.
Materials:
-
1-Bromo-4-cyano-2-(trifluoromethoxy)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-cyano-2-(trifluoromethoxy)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Summary
The following table summarizes expected data for the key compounds in the synthetic routes. Note that yields are representative and may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 4-Bromo-2-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 272.02 | Off-white solid | 70-85 |
| 1-Bromo-4-cyano-2-(trifluoromethoxy)benzene | C₈H₃BrF₃NO | 282.02 | Pale yellow solid | 60-75 |
| This compound | C₉H₃F₃N₂O | 212.13 | White crystalline solid | 75-90 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyanide salts (e.g., copper(I) cyanide, potassium cyanide, zinc cyanide) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
These protocols provide a comprehensive guide for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory setup and scale.
Application Notes and Protocols for the Synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene, a potentially valuable building block in pharmaceutical and materials science research. The synthesis is based on a modified Rosenmund-von Braun reaction, a reliable method for the cyanation of aryl halides. This protocol outlines the necessary reagents, reaction conditions, and purification methods to obtain the target compound with good yield and purity. All quantitative data is presented in a clear tabular format, and a graphical representation of the experimental workflow is included to ensure clarity and reproducibility.
Introduction
This compound is an aromatic compound featuring two nitrile groups and a trifluoromethoxy substituent. The presence of these functional groups makes it an attractive intermediate for the synthesis of more complex molecules. The trifluoromethoxy group can enhance metabolic stability and lipophilicity in drug candidates, while the nitrile groups can be converted into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. This protocol details a robust laboratory-scale synthesis of this compound starting from the commercially available 1,4-dibromo-2-(trifluoromethoxy)benzene.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,4-Dibromo-2-(trifluoromethoxy)benzene | [1] |
| Molecular Formula | C₇H₃Br₂F₃O | [1] |
| Molecular Weight | 323.91 g/mol | - |
| Final Product | This compound | [2] |
| Molecular Formula | C₉H₃F₃N₂O | [2] |
| Molecular Weight | 212.13 g/mol | [2] |
| Reaction Type | Rosenmund-von Braun Cyanation | [3][4][5] |
| Cyanating Agent | Copper(I) Cyanide (CuCN) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Typical Reaction Temperature | 150-160 °C | [6] |
| Expected Yield | 70-85% (Estimated) | - |
| Purity (Post-Purification) | >97% (Estimated) | - |
Experimental Protocol
Materials:
-
1,4-Dibromo-2-(trifluoromethoxy)benzene (1.0 eq)
-
Copper(I) Cyanide (CuCN) (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (nitrogen or argon) inlet and outlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dibromo-2-(trifluoromethoxy)benzene (1.0 eq) and copper(I) cyanide (2.2 eq).
-
Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of the starting dibromo compound).
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to 150-160 °C using a heating mantle.
-
Maintain this temperature and continue stirring under a nitrogen atmosphere for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride (e.g., 30% w/v) to decompose the copper cyanide complexes. The color should change, and a precipitate may form. Alternatively, an aqueous solution of sodium cyanide can be used, but this should be handled with extreme caution due to the formation of highly toxic hydrogen cyanide gas upon acidification.
-
Stir for 1-2 hours at room temperature.
-
Extract the aqueous mixture with ethyl acetate or toluene (3 x volumes).
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a mixture of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
References
Application Notes and Protocols for 2-(Trifluoromethoxy)terephthalonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethoxy)terephthalonitrile is a valuable building block in medicinal chemistry, prized for the introduction of the trifluoromethoxy (-OCF₃) group into molecular scaffolds. The incorporation of this moiety can significantly enhance the pharmacological properties of drug candidates. The trifluoromethoxy group is known to improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, which can lead to enhanced binding affinity and better pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of 2-(Trifluoromethoxy)terephthalonitrile in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.
Core Applications in Drug Discovery
The highly electron-deficient nature of the aromatic ring in 2-(Trifluoromethoxy)terephthalonitrile, due to the presence of two nitrile groups and a trifluoromethoxy group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility as a medicinal chemistry building block. Key applications include:
-
Synthesis of Kinase Inhibitors: The terephthalonitrile scaffold can serve as a core structure for the development of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer.
-
Formation of Heterocyclic Compounds: The vicinal nitrile groups can be utilized in cyclization reactions to construct a variety of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents.
-
Introduction of the Trifluoromethoxy Moiety: As a readily available source of the -OCF₃ group, this building block allows for the systematic exploration of the structure-activity relationship (SAR) of this important pharmacophore.
Experimental Protocols
The following protocols are representative examples of how 2-(Trifluoromethoxy)terephthalonitrile can be utilized in the synthesis of potential kinase inhibitors. These protocols are based on established methodologies for nucleophilic aromatic substitution on activated aromatic systems.
Protocol 1: Synthesis of a Diamino-Substituted Kinase Inhibitor Precursor via Nucleophilic Aromatic Substitution
This protocol describes the sequential displacement of the nitrile groups with two different amine nucleophiles, a common strategy in the synthesis of kinase inhibitors.
Reaction Scheme:
Materials:
-
2-(Trifluoromethoxy)terephthalonitrile
-
Primary or secondary amine (e.g., aniline, morpholine)
-
A second, different primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
First Nucleophilic Substitution:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(Trifluoromethoxy)terephthalonitrile (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add the first amine (1.1 mmol) and potassium carbonate (2.0 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude intermediate by silica gel column chromatography.
-
-
Second Nucleophilic Substitution:
-
Dissolve the purified intermediate from the first step (1.0 mmol) in anhydrous DMF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the second amine (1.2 mmol) and potassium carbonate (2.5 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Follow the same workup and purification procedure as in the first step to isolate the final diamino-substituted product.
-
Data Presentation:
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-(Trifluoromethoxy)terephthalonitrile | Aniline | DMF | K₂CO₃ | 100 | 6 | 75-85 |
| 2 | Intermediate Amine Adduct | Morpholine | DMF | K₂CO₃ | 110 | 16 | 60-70 |
Signaling Pathway and Experimental Workflow Visualization
The synthesized compounds can be screened for their inhibitory activity against a panel of protein kinases. A common target class for such molecules is the tyrosine kinase family, which plays a crucial role in cell proliferation and survival pathways.
Compounds that show significant inhibitory activity can then be further investigated to understand their mechanism of action on specific signaling pathways. For example, a potent inhibitor of a receptor tyrosine kinase (RTK) would block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway.
Application of 1,4-Dicyano-2-(trifluoromethoxy)benzene in Agrochemical Research: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dicyano-2-(trifluoromethoxy)benzene, also known as 2-(trifluoromethoxy)terephthalonitrile, is a fluorinated aromatic compound with the chemical formula C₉H₃F₃N₂O. Its structure, featuring a benzene ring substituted with two cyano groups and a trifluoromethoxy group, suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is of particular interest in agrochemical research, as fluorine-containing moieties are known to enhance the biological efficacy and metabolic stability of active ingredients. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific applications for this compound in the development of commercialized or late-stage development agrochemicals.
While the broader class of fluorinated compounds is extensively utilized in the agrochemical industry to impart desirable properties to herbicides, insecticides, and fungicides, the direct application or role of this compound as a key building block in these products is not documented in the accessible literature.
Potential Areas of Interest for Future Research
Despite the current lack of documented applications, the chemical structure of this compound presents several avenues for potential future exploration in agrochemical research:
-
Synthesis of Novel Active Ingredients: The dicyano functionality offers reactive sites for the construction of heterocyclic systems, which are common scaffolds in many pesticides. The trifluoromethoxy group could be retained in the final molecule to enhance its performance.
-
Intermediate for Fluorinated Agrochemicals: It could serve as a precursor for the synthesis of other, more complex fluorinated building blocks that are subsequently used in the production of active ingredients.
-
Structure-Activity Relationship (SAR) Studies: Researchers could incorporate this molecule into SAR studies to understand how the combination of dicyano and trifluoromethoxy groups on a benzene ring influences biological activity against various pests and pathogens.
Conclusion
At present, there is a lack of specific, publicly available data to create detailed application notes or experimental protocols for the use of this compound in agrochemical research. The information landscape suggests that this compound is either not widely used in the industry or its applications are proprietary and not disclosed in public domains. Therefore, it is not possible to provide quantitative data, detailed experimental methodologies, or diagrams of signaling pathways related to its agrochemical applications. Further research and disclosure from chemical manufacturers or agrochemical companies would be necessary to elucidate the specific roles, if any, of this compound in the field of crop protection.
Application Notes and Protocols for Suzuki Coupling Reactions with 1,4-Dicyano-2-(trifluoromethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials.[1][2] This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with derivatives of 1,4-dicyano-2-(trifluoromethoxy)benzene. This substrate is of particular interest due to the presence of strong electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF3) groups, which can significantly influence the reactivity of the aromatic ring.
The biphenyl scaffolds produced from these reactions are key structural motifs in a wide array of functional molecules, including therapeutic agents.[2][3] Derivatives of 1,4-dicyanobenzene are also recognized as important intermediates in the synthesis of advanced materials, such as those used in organic light-emitting diodes (OLEDs).[4][5]
Challenges and Considerations
The electronic properties of the coupling partners significantly influence the kinetics of the Suzuki-Miyaura reaction. Substrates containing electron-withdrawing groups, such as the dicyano and trifluoromethoxy moieties, can present challenges. While these groups activate aryl halides towards oxidative addition, a typically rate-determining step, they can also impact other steps in the catalytic cycle.[6] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and reaction efficiency.
Key Reaction Components
-
Palladium Catalyst: Palladium(0) complexes are the active catalysts. Common precursors include Pd(OAc)2 and Pd2(dba)3, which are reduced in situ to Pd(0).[7] For challenging substrates, pre-formed Pd(0) catalysts like Pd(PPh3)4 can also be used, though they may require higher temperatures.[1]
-
Ligands: Bulky, electron-donating phosphine ligands are often essential for successful coupling of electron-deficient or sterically hindered substrates. Buchwald-type ligands like SPhos and XPhos are highly effective. The choice of ligand is crucial for promoting rapid oxidative addition and facilitating the transmetalation step.
-
Base: A base is required to activate the organoboron reagent for transmetalation.[6] Common choices include potassium carbonate (K2CO3), potassium phosphate (K3PO4), and cesium carbonate (Cs2CO3).[1] The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent: The reaction is often performed in a biphasic solvent system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic substrates and the inorganic base.[1][8]
Quantitative Data Summary
The following tables summarize typical catalytic systems and reaction conditions that have proven effective for Suzuki coupling reactions of aryl halides, particularly those with electron-withdrawing substituents. While specific data for this compound derivatives is not extensively published, the data from analogous systems provides a strong basis for protocol development.
Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands. | 1-3 |
Table 2: Common Bases and Solvents for Suzuki Coupling Reactions
| Base | Solvent System | Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[9] |
| Cs₂CO₃ | THF or Dioxane | Strong base that can accelerate slow reactions. |
| KF | Methanol or Water | Can lead to unusually fast reactions, particularly with free boronic acids.[7] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is adapted from established methods for the Suzuki coupling of aryl halides.[2][9]
Materials:
-
Halogenated this compound (e.g., 3-bromo-2,5-dicyano(trifluoromethoxy)benzene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)[9]
-
Toluene (10 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Under the inert atmosphere, add toluene (10 mL) and a 3 M aqueous solution of potassium carbonate (1.0 mL, 3.0 mmol).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours.[2][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Table 3: Representative Suzuki Coupling Reactions
| Aryl Halide | Arylboronic Acid | Product | Expected Yield |
| 3-Bromo-2,5-dicyano(trifluoromethoxy)benzene | Phenylboronic acid | 3-Phenyl-2,5-dicyano(trifluoromethoxy)benzene | High |
| 3-Bromo-2,5-dicyano(trifluoromethoxy)benzene | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,5-dicyano(trifluoromethoxy)benzene | High |
| 3-Bromo-2,5-dicyano(trifluoromethoxy)benzene | 3-Pyridylboronic acid | 3-(3-Pyridyl)-2,5-dicyano(trifluoromethoxy)benzene | Good to High |
| 3-Bromo-2,5-dicyano(trifluoromethoxy)benzene | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-Trifluoromethylphenyl)-2,5-dicyano(trifluoromethoxy)benzene | High[2] |
Yields are expected to be high based on similar reported Suzuki coupling reactions.[2][10]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful methodology in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction is particularly effective on aromatic rings bearing strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. 1,4-Dicyano-2-(trifluoromethoxy)benzene is a highly activated aromatic substrate due to the presence of two cyano (-CN) groups and a trifluoromethoxy (-OCF3) group. These substituents significantly lower the electron density of the benzene ring, facilitating the displacement of a leaving group.
While traditional SNAr reactions often involve the displacement of a halide, in highly activated systems, other functional groups can serve as leaving groups. Notably, the cyano group can be displaced by strong nucleophiles in electron-deficient aromatic and heteroaromatic systems. This opens up synthetic possibilities for the late-stage functionalization of polyfunctionalized aromatic molecules.
This document provides detailed application notes and generalized experimental protocols for the nucleophilic substitution on this compound, postulating the displacement of a cyano group. The provided methodologies are based on established principles of SNAr reactions on analogous, highly activated substrates and should be regarded as a starting point for experimental investigation and optimization.
Reaction Principle and Regioselectivity
The nucleophilic aromatic substitution on this compound is proposed to proceed via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a cyano group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the cyanide ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The trifluoromethoxy group at the 2-position, along with the cyano group at the 4-position, strongly activates the cyano group at the 1-position for nucleophilic attack through resonance and inductive effects. Therefore, the displacement of the cyano group at the C-1 position is the most probable outcome.
Data Presentation: Predicted Reaction Outcomes
The following table summarizes the predicted outcomes for the reaction of this compound with various classes of nucleophiles. The yields are hypothetical and based on analogous reactions reported in the literature for other highly activated aromatic systems.
| Nucleophile Class | Example Nucleophile | Proposed Product | Solvent | Base | Temperature (°C) | Predicted Yield (%) |
| O-Nucleophiles | Sodium Methoxide | 4-Cyano-2-methoxy-1-(trifluoromethoxy)benzene | Methanol | - | 60-80 | 70-85 |
| N-Nucleophiles | Pyrrolidine | 4-Cyano-2-(pyrrolidin-1-yl)-1-(trifluoromethoxy)benzene | DMSO | K2CO3 | 80-100 | 75-90 |
| S-Nucleophiles | Sodium Thiophenoxide | 4-Cyano-2-(phenylthio)-1-(trifluoromethoxy)benzene | DMF | - | 25-50 | 80-95 |
| C-Nucleophiles | Diethyl Malonate | Diethyl 2-(4-cyano-2-(trifluoromethoxy)phenyl)malonate | THF | NaH | 0-25 | 60-75 |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous solvents should be used, particularly for reactions involving strong bases like sodium hydride.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with an O-Nucleophile (Methoxylation)
This protocol describes the substitution of a cyano group with a methoxy group using sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (25% w/w in methanol)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.2 eq) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous NH4Cl solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-cyano-2-methoxy-1-(trifluoromethoxy)benzene.
Protocol 2: Reaction with an N-Nucleophile (Amination)
This protocol outlines the reaction with a secondary amine, pyrrolidine, in the presence of a mild base.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K2CO3), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a mixture of this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMSO (0.2 M), add pyrrolidine (1.5 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-cyano-2-(pyrrolidin-1-yl)-1-(trifluoromethoxy)benzene.
Protocol 3: Reaction with an S-Nucleophile (Thiolation)
This protocol details the displacement of the cyano group with a thiophenoxide nucleophile.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-cyano-2-(phenylthio)-1-(trifluoromethoxy)benzene.
Visualizations
Signaling Pathway: Proposed Reaction Mechanism
Caption: Proposed mechanism for nucleophilic aromatic substitution.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Disclaimer: The experimental protocols provided herein are based on established methodologies for analogous chemical systems and are intended for guidance purposes only. These reactions have not been performed on this compound by the authors of this document. Researchers should exercise caution and perform small-scale pilot experiments to optimize reaction conditions such as temperature, reaction time, and stoichiometry. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols: Hydrolysis of Cyano Groups in 2-(Trifluoromethoxy)terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective and complete hydrolysis of the cyano groups in 2-(Trifluoromethoxy)terephthalonitrile. This compound, featuring a trifluoromethoxy group, is of significant interest in medicinal chemistry and materials science. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The selective conversion of the nitrile functionalities to amides or carboxylic acids provides versatile intermediates for the synthesis of novel pharmaceuticals and functional materials.
The following protocols detail methods for the preparation of 2-(trifluoromethoxy)terephthalamide, 4-cyano-2-(trifluoromethoxy)benzamide, and 2-(trifluoromethoxy)terephthalic acid.
Data Presentation: Summary of Hydrolysis Conditions
The selective hydrolysis of dinitriles can be challenging. The following table summarizes plausible reaction conditions for the selective and complete hydrolysis of 2-(Trifluoromethoxy)terephthalonitrile based on general principles of nitrile hydrolysis.
| Product | Reaction Type | Reagents and Conditions | Expected Outcome |
| 2-(Trifluoromethoxy)terephthalamide | Selective Dihydrolysis | Method A (Base-Catalyzed): H₂O₂, DMSO, K₂CO₃, room temperature, 12-24 h. | High yield of the diamide with minimal formation of the carboxylic acid. |
| Method B (Acid-Catalyzed): Concentrated H₂SO₄, 40-50°C, 2-4 h. | Good yield of the diamide; careful temperature control is crucial to prevent further hydrolysis. | ||
| 4-Cyano-2-(trifluoromethoxy)benzamide | Selective Mono-hydrolysis | Controlled partial hydrolysis using H₂SO₄ in a biphasic system or enzymatic hydrolysis. | Moderate selectivity, requires careful monitoring and optimization to maximize the yield of the mono-amide. |
| 2-(Trifluoromethoxy)terephthalic Acid | Complete Dihydrolysis | Method A (Base-Catalyzed): 6M NaOH (aq), reflux (100-110°C), 24-48 h, followed by acidification with concentrated HCl. | High yield of the dicarboxylic acid. |
| Method B (Acid-Catalyzed): 6M H₂SO₄ (aq) or concentrated HCl, reflux (100-110°C), 24-48 h. | High yield of the dicarboxylic acid. |
Experimental Protocols
Protocol 1: Selective Dihydrolysis to 2-(Trifluoromethoxy)terephthalamide
This protocol describes the conversion of both cyano groups to amide functionalities.
Materials:
-
2-(Trifluoromethoxy)terephthalonitrile
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 2-(Trifluoromethoxy)terephthalonitrile (1.0 g, 4.13 mmol) and DMSO (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add potassium carbonate (0.285 g, 2.06 mmol) to the solution.
-
Slowly add 30% hydrogen peroxide (5 mL) dropwise to the mixture while stirring. An exotherm may be observed.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into 100 mL of cold distilled water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
-
Dry the purified 2-(Trifluoromethoxy)terephthalamide under vacuum to a constant weight.
Protocol 2: Complete Dihydrolysis to 2-(Trifluoromethoxy)terephthalic Acid
This protocol outlines the exhaustive hydrolysis of both cyano groups to carboxylic acid functionalities.
Materials:
-
2-(Trifluoromethoxy)terephthalonitrile
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-(Trifluoromethoxy)terephthalonitrile (1.0 g, 4.13 mmol) in 50 mL of 6M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Continue refluxing for 24-48 hours. The reaction can be monitored by observing the cessation of ammonia gas evolution (use moist litmus paper) or by HPLC analysis of aliquots.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the reaction mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2-(Trifluoromethoxy)terephthalic acid will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.
-
Dry the product in a vacuum oven at 60-80°C to a constant weight.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for the hydrolysis of 2-(Trifluoromethoxy)terephthalonitrile.
Experimental Workflow: Complete Dihydrolysis
Caption: Experimental workflow for the complete hydrolysis to the dicarboxylic acid.
Application Notes and Protocols: Incorporating 1,4-Dicyano-2-(trifluoromethoxy)benzene into Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of a novel covalent organic framework (COF) derived from 1,4-dicyano-2-(trifluoromethoxy)benzene. The presence of the trifluoromethoxy (-OCF3) group, known for its high electronegativity and lipophilicity, is anticipated to impart unique properties to the resulting COF, making it a promising candidate for applications in drug delivery, catalysis, and selective adsorption. These notes offer a foundational guide for researchers interested in exploring the synthesis of new fluorinated COFs and their utility in various scientific and pharmaceutical contexts.
Introduction
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures, high surface areas, and tunable functionalities.[1][2] The incorporation of fluorine-containing functional groups into COF structures has been shown to enhance their properties, including chemical stability and performance in specific applications such as drug delivery and gas separation.[1][3] The trifluoromethoxy group is particularly interesting due to its strong electron-withdrawing nature and significant lipophilicity, which can influence intermolecular interactions and the overall performance of the material.[4]
This document outlines a proposed synthetic route for a covalent triazine framework (CTF) from this compound via a solvothermal cyclotrimerization reaction. Potential applications, including as a carrier for the anticancer drug 5-fluorouracil, as a catalyst support, and as an adsorbent for fluorinated pesticides, are discussed.
Synthesis of Trifluoromethoxy-Functionalized Covalent Triazine Framework (TFMO-CTF)
The proposed synthesis of TFMO-CTF is based on the cyclotrimerization of the nitrile groups of this compound to form a stable triazine-linked porous polymer.[2][5] Ionothermal synthesis using a molten salt flux like ZnCl2 is a common method for creating CTFs.[6][7]
Experimental Protocol: Solvothermal Synthesis of TFMO-CTF
Materials:
-
This compound (monomer)
-
Zinc Chloride (ZnCl2), anhydrous (catalyst and templating agent)[6]
-
Pyrex tube
-
Tube furnace
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Tetrahydrofuran (THF)
-
Soxhlet extraction apparatus
Procedure:
-
In a Pyrex tube, thoroughly mix this compound (1.0 mmol, 212.13 mg) and anhydrous zinc chloride (10.0 mmol, 1.36 g).
-
Evacuate the Pyrex tube to a pressure below 0.1 Pa and seal it.
-
Place the sealed tube in a tube furnace and heat according to the following program:
-
Ramp to 400 °C over 8 hours.
-
Hold at 400 °C for 48 hours.
-
Cool to room temperature over 8 hours.
-
-
Carefully open the tube and collect the resulting solid product.
-
Grind the solid into a fine powder.
-
Wash the powder with 200 mL of 5 M HCl solution at room temperature for 24 hours to remove the zinc chloride template.
-
Filter the mixture and wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ≈ 7).
-
Further purify the product by Soxhlet extraction with THF for 48 hours to remove any unreacted monomer and oligomeric species.
-
Dry the purified TFMO-CTF powder in a vacuum oven at 120 °C for 24 hours.
Characterization Data (Hypothetical)
The successful synthesis of TFMO-CTF would be confirmed by various characterization techniques. The expected data is summarized in Table 1.
| Parameter | Expected Value | Technique |
| BET Surface Area | 800-1200 m²/g | N₂ Adsorption-Desorption Isotherm (77 K) |
| Pore Volume | 0.6-0.9 cm³/g | N₂ Adsorption-Desorption Isotherm (77 K) |
| Pore Size | 1.2-1.5 nm | Non-Local Density Functional Theory (NLDFT) |
| Crystallinity | Crystalline | Powder X-ray Diffraction (PXRD) |
| Thermal Stability (TGA) | > 450 °C (under N₂) | Thermogravimetric Analysis |
| Elemental Analysis (C,H,N) | Consistent with formula | CHN Analysis |
Table 1: Expected Physicochemical Properties of TFMO-CTF.
Application Notes
The unique properties endowed by the trifluoromethoxy group suggest several promising applications for TFMO-CTF.
Drug Delivery Carrier
Fluorinated COFs have demonstrated excellent potential as drug delivery vehicles, exhibiting high loading capacities and good biocompatibility.[1][3][8] The lipophilic nature of the -OCF3 group may enhance interactions with hydrophobic drug molecules.
3.1.1. Application Protocol: Loading of 5-Fluorouracil (5-FU)
-
Suspend 100 mg of activated TFMO-CTF in a 20 mL solution of 5-fluorouracil (5-FU) in an appropriate solvent (e.g., hexane) at a concentration of 2 mg/mL.[8]
-
Stir the suspension at room temperature for 48 hours to allow for drug loading.
-
Collect the 5-FU-loaded TFMO-CTF (5-FU@TFMO-CTF) by centrifugation.
-
Wash the product with fresh solvent to remove surface-adsorbed 5-FU.
-
Dry the 5-FU@TFMO-CTF under vacuum at room temperature.
-
Determine the drug loading capacity using thermogravimetric analysis (TGA) or UV-Vis spectroscopy of the supernatant.
3.1.2. Performance Data (Hypothetical)
| Drug | Loading Capacity (wt%) | Release Profile (at pH 7.4) |
| 5-Fluorouracil | 25-35% | Sustained release over 72 hours |
| Doxorubicin | 30-40% | pH-responsive release |
Table 2: Hypothetical Drug Loading and Release Performance of TFMO-CTF.
Heterogeneous Catalysis
The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic properties of the triazine framework, potentially enhancing its catalytic activity or its ability to support metal nanoparticle catalysts.[9][10]
3.2.1. Application Protocol: Palladium Nanoparticle Supported Catalyst (Pd@TFMO-CTF)
-
Disperse 200 mg of TFMO-CTF in a solution of palladium(II) acetate in THF.
-
Stir the mixture for 24 hours to allow for the impregnation of the palladium precursor.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), dropwise to the suspension to reduce Pd(II) to Pd(0) nanoparticles.
-
Stir for an additional 12 hours.
-
Collect the Pd@TFMO-CTF catalyst by filtration, wash thoroughly with THF and water, and dry under vacuum.
-
The resulting catalyst can be tested in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10]
Selective Adsorption
The fluorinated pores of TFMO-CTF may exhibit a high affinity for other fluorinated molecules, making it a candidate for the selective removal of fluorinated pollutants from water.[11][12]
3.3.1. Application Protocol: Adsorption of Fipronil
-
Prepare a stock solution of fipronil (a fluorinated pesticide) in water.
-
Add a known mass of TFMO-CTF to a series of fipronil solutions of varying concentrations.
-
Shake the mixtures at room temperature for a specified time to reach equilibrium.
-
Separate the TFMO-CTF from the solution by centrifugation.
-
Analyze the concentration of fipronil remaining in the supernatant using high-performance liquid chromatography (HPLC).
-
Calculate the adsorption capacity of TFMO-CTF for fipronil.
3.3.2. Adsorption Performance (Hypothetical)
| Adsorbate | Adsorption Capacity (mg/g) | Conditions |
| Fipronil | 150-200 | Aqueous solution, 25 °C, pH 7 |
| Trifluralin | 130-180 | Aqueous solution, 25 °C, pH 7 |
Table 3: Hypothetical Adsorption Capacities of TFMO-CTF for Fluorinated Pesticides.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of TFMO-CTF.
Application Pathways
Caption: Potential application pathways for TFMO-CTF.
References
- 1. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties [mdpi.com]
- 7. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Atomically dispersed Co-based species containing electron withdrawing groups for electrocatalytic oxygen reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Safe Handling and Storage of 1,4-Dicyano-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and disposal of 1,4-Dicyano-2-(trifluoromethoxy)benzene (CAS No. 175278-16-7). The information herein is compiled from various safety data sheets and chemical databases to ensure best practices in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile. Its trifluoromethoxy and cyano groups confer specific reactivity and potential hazards. A summary of its key quantitative properties is provided below.
| Property | Value |
| Molecular Formula | C₉H₃F₃N₂O |
| Molecular Weight | 212.13 g/mol |
| Melting Point | 79 - 86 °C |
| Boiling Point | 282 °C |
| Density | 1.42 g/cm³ |
| Appearance | Solid |
| CAS Number | 175278-16-7 |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols: Safe Handling and Usage
Due to the lack of specific published experimental protocols for this compound, the following section provides a general best-practice protocol for the handling of solid aromatic nitriles in a laboratory setting. This protocol is based on the known hazards of this chemical class.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
3.2. General Handling Protocol
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Have all necessary equipment and reagents ready before starting the experiment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have an appropriate spill kit available.
-
-
Weighing and Transfer:
-
Weigh the solid in a tared container within the fume hood to minimize dust inhalation.
-
Use a spatula for transfers. Avoid creating dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
Reaction Setup:
-
All reactions involving this compound should be conducted in a chemical fume hood.
-
Ensure all glassware is properly clamped and secure.
-
If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
-
Post-Reaction Work-up:
-
Quench the reaction mixture carefully, following the specific requirements of your procedure.
-
Handle all waste streams as hazardous waste.
-
-
Decontamination:
-
Clean all glassware and equipment thoroughly after use.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage and Disposal
Proper storage and disposal are crucial to maintain a safe laboratory environment.
4.1. Storage Protocol
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
4.2. Disposal Protocol
-
Dispose of unused material and any contaminated waste in a designated hazardous waste container.
-
Do not dispose of this chemical down the drain or in general waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
5.2. Accidental Release Measures
-
Small Spills:
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Workflow and Signaling Pathway Diagrams
Application Notes and Protocols for Handling 2-(Trifluoromethoxy)terephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on personal protective equipment (PPE) for handling 2-(Trifluoromethoxy)terephthalonitrile based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(Trifluoromethoxy)terephthalonitrile was not available at the time of publication. It is crucial to conduct a thorough risk assessment before handling any chemical and to consult the supplier-specific SDS if one becomes available.
Introduction
2-(Trifluoromethoxy)terephthalonitrile is a specialized chemical that requires careful handling to minimize exposure and ensure laboratory safety. Due to the presence of the trifluoromethoxy and nitrile functional groups, this compound is anticipated to present hazards including, but not limited to, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some related compounds are also harmful if swallowed or in contact with skin.[2][4] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Hazard Assessment
Based on data from analogous compounds such as terephthalonitrile and other trifluoromethoxy-containing molecules, the primary hazards are expected to be:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Similar compounds have shown toxicity upon ingestion or inhalation.[2][4]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling 2-(Trifluoromethoxy)terephthalonitrile.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection.[6] For prolonged or direct contact, consult the glove manufacturer's resistance guide to select the most appropriate material (e.g., nitrile, neoprene, or butyl rubber).[7] Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1-1989 standards to protect against splashes.[6][8] A face shield should be worn over safety goggles, particularly when there is a risk of splashing, such as during transfers of solutions or when working with larger quantities.[6][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is recommended.[6][8] The lab coat should be fully buttoned to maximize skin coverage.[6][8] |
| Foot Protection | Closed-Toe Shoes | Shoes must completely cover the foot, including the heel, and be free of perforations.[6] |
| Respiratory Protection | Air-Purifying Respirator or Engineering Controls | All handling of solid 2-(Trifluoromethoxy)terephthalonitrile should be conducted in a certified chemical fume hood to avoid inhalation of dust.[6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8] |
Experimental Protocols for Safe Handling
Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of 2-(Trifluoromethoxy)terephthalonitrile.
Preparation and Engineering Controls
-
Work Area: Always handle 2-(Trifluoromethoxy)terephthalonitrile in a properly functioning chemical fume hood.[6]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
Weighing and Transferring the Solid Compound
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound in a tared, sealed container within the chemical fume hood.
-
Transfer: To minimize dust generation, use a spatula to carefully transfer the solid to the reaction vessel. Avoid pouring the solid directly.
Dissolving the Compound
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid compound, ensuring the vessel is stable.
-
Mixing: Use magnetic or mechanical stirring to dissolve the compound. Avoid vigorous shaking that could cause splashing.
Waste Disposal
-
Collection: Collect all waste materials, including contaminated gloves, weigh boats, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Decontamination
-
Work Surfaces: Thoroughly clean all work surfaces with an appropriate solvent and then soap and water after completing the work.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling 2-(Trifluoromethoxy)terephthalonitrile.
Caption: PPE selection and handling workflow for 2-(Trifluoromethoxy)terephthalonitrile.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 2-(Trifluoromethoxy)terephthalic acid - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Application Notes and Protocols for the Disposal of Waste from 1,4-Dicyano-2-(trifluoromethoxy)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the safe handling and disposal of chemical waste generated during the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene. The procedures outlined are based on best practices for managing hazardous laboratory waste, with specific considerations for the chemical properties of cyanobenzene and trifluoromethoxybenzene derivatives.
Hazard Identification and Risk Assessment
-
Cyanide Compounds: Aromatic nitriles (cyanobenzenes) can be toxic and may release hydrogen cyanide (HCN) gas if they come into contact with acids.[1][2] Cyanide-containing wastes must be managed as hazardous waste.[1]
-
Fluorinated Aromatic Compounds: Trifluoromethoxybenzene derivatives can be persistent in the environment and may have toxicological properties that are not fully investigated.[3]
-
Solvents and Reagents: The synthesis likely involves organic solvents and other reagents that are flammable, corrosive, or toxic.
A thorough risk assessment should be conducted before commencing any synthesis or waste disposal activities.
Hazard Summary of Related Compounds
The following table summarizes key hazard information for compounds structurally related to this compound, which should be considered when establishing safety procedures.
| Parameter | (Trifluoromethoxy)benzene | 1-Nitro-4-(trifluoromethoxy)benzene | 6-Cyanobenzothiazole (as a proxy for aromatic nitriles) |
| Hazard Classifications | Flammable Liquid (Category 2) | Skin Corrosion/Irritation (Category 2) | Acute Toxicity, Oral (Category 4) |
| Skin Irritation (Category 2) | Serious Eye Damage/Eye Irritation (Category 2) | Serious Eye Damage (Category 1) | |
| Eye Irritation (Category 2A) | Specific target organ toxicity (single exposure) (Category 3) | ||
| Signal Word | Danger | Warning | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor. | H315: Causes skin irritation. | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | H319: Causes serious eye irritation. | H318: Causes serious eye damage. | |
| H319: Causes serious eye irritation. | H335: May cause respiratory irritation. | ||
| Storage Class | 3: Flammable Liquids | 11: Combustible Solids | 11: Combustible Solids |
| Recommended PPE | Protective gloves, eye/face protection.[4] | Protective gloves, eye/face protection.[3] | N95 Dust Mask, Eyeshields/Faceshields, Gloves.[5] |
Waste Segregation and Collection Protocol
Proper segregation of waste at the point of generation is critical to ensure safe handling and disposal.[6] All waste streams must be collected in separate, clearly labeled, and chemically compatible containers.[6][7]
Waste Streams
The following waste streams should be anticipated and segregated:
-
Liquid Waste:
-
Organic Solvent Waste: Halogenated and non-halogenated solvents should be collected separately. This stream may contain unreacted starting materials, the product, and byproducts.
-
Aqueous Waste: This may result from extractions and washes. It could be contaminated with organic compounds and inorganic salts. The pH of this waste should be carefully managed to avoid the generation of HCN gas.
-
-
Solid Waste:
-
Contaminated Labware: Includes gloves, filter paper, silica gel, and disposable glassware that have come into contact with the chemical.[8]
-
Surplus/Expired Chemicals: Unused this compound and other reagents.
-
Containerization and Labeling
-
Use only approved hazardous waste containers that are in good condition with secure, leak-proof lids.[6]
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents, including estimated concentrations.[6]
-
Do not fill containers beyond 80% capacity to allow for expansion.[8]
Experimental Protocols for Waste Treatment (where applicable)
In some cases, it may be possible to treat certain waste streams to reduce their hazard before disposal. These procedures should only be carried out by trained personnel in a controlled laboratory environment.
Neutralization of Acidic/Basic Aqueous Waste
-
Objective: To adjust the pH of aqueous waste to a neutral range (pH 6-8) before disposal. This is particularly important for cyanide-containing waste to prevent the formation of HCN gas.
-
Materials:
-
pH meter or pH paper
-
Sodium bicarbonate (for acidic waste) or a dilute solution of a weak acid like acetic acid (for basic waste)
-
Stir plate and stir bar
-
-
Protocol:
-
Place the aqueous waste container in a fume hood.
-
Begin stirring the solution gently.
-
Slowly add the neutralizing agent in small portions, monitoring the pH continuously.
-
Continue addition until the pH is within the desired range.
-
Allow the solution to cool if any exothermic reaction occurred.
-
Label the container as "Neutralized Aqueous Waste" and include the chemical constituents for disposal.
-
Decontamination of Labware
-
Objective: To decontaminate glassware and other reusable labware before they are removed from the designated work area.
-
Protocol for Cyanide Contamination:
Storage and Disposal Workflow
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.[6]
Visual Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the disposal of waste from the synthesis of this compound.
Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[10]
-
Ensure all necessary paperwork, such as hazardous waste tags or manifests, is completed accurately.[1]
-
Never dispose of chemical waste down the drain or in the regular trash.[3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (Inside a Fume Hood)
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material such as sand, silica gel, or a commercial spill kit.[3][4]
-
For spills of cyanide-containing compounds, decontaminate the area first with a pH 10 buffer solution, followed by a 10% bleach solution.[1]
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.[2]
-
Wipe the area clean and decontaminate as necessary.
Large Spills (Outside a Fume Hood)
-
Evacuate the immediate area.[1]
-
Alert others and activate the nearest fire alarm if the substance is flammable or highly toxic.
-
Contact your institution's emergency response team (e.g., EH&S) and provide details of the spill.[1]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Spill Response Workflow
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ptb.de [ptb.de]
- 8. se.tmu.ac.jp [se.tmu.ac.jp]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a Sandmeyer reaction.
Q1: Low or no yield of the desired product is observed after the Sandmeyer reaction. What are the potential causes and solutions?
A1: Low or no yield in a Sandmeyer reaction can stem from several factors related to the diazotization step or the subsequent cyanation.
-
Incomplete Diazotization: The formation of the diazonium salt from the corresponding aniline precursor is critical.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.
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Verify the quality and stoichiometry of sodium nitrite and the acid (e.g., HCl). Use a fresh, dry source of sodium nitrite.
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Test for the presence of nitrous acid using starch-iodide paper before proceeding to the cyanation step. A blue-black color indicates excess nitrous acid, confirming the completion of diazotization.
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-
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Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the addition of the cyanide source.
-
Troubleshooting:
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Use the diazonium salt solution immediately after its preparation.
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Maintain a low temperature throughout the process until the cyanation step.
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-
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Ineffective Cyanation: The displacement of the diazonium group with a cyanide group may be inefficient.
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Troubleshooting:
-
Ensure the copper(I) cyanide solution is properly prepared and active. The use of a combination of CuCN and an alkali metal cyanide (e.g., KCN or NaCN) is common.
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The pH of the reaction mixture is crucial. The Sandmeyer reaction is typically performed under acidic conditions.
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Consider the solvent. While aqueous media are common, the use of organic co-solvents may be necessary for substrates with poor water solubility.
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Q2: Significant formation of byproducts, such as phenols or azo compounds, is observed. How can these be minimized?
A2: The formation of byproducts is a common challenge in Sandmeyer reactions.
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Phenol Formation: This occurs when the diazonium salt reacts with water.
-
Troubleshooting:
-
Maintain a low reaction temperature to suppress the reaction with water.
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Ensure a sufficient excess of the cyanide source to favor the desired reaction pathway.
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-
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Azo Compound Formation: Azo coupling can occur between the diazonium salt and the starting aniline or other electron-rich aromatic compounds.
-
Troubleshooting:
-
Ensure complete diazotization of the starting aniline. The presence of unreacted aniline can lead to the formation of diazoamino compounds.
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Maintain a low concentration of the diazonium salt to minimize intermolecular coupling reactions.
-
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Q3: The final product is difficult to purify and contains persistent impurities. What purification strategies are recommended?
A3: The purification of this compound may require specific techniques due to the presence of polar functional groups.
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Initial Work-up:
-
After the reaction, quenching with a suitable reagent to decompose any unreacted diazonium salts is important.
-
Extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is a standard procedure. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
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-
Chromatography:
-
Column chromatography on silica gel is a common and effective method for purifying benzonitrile derivatives.
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A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
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-
Recrystallization:
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If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step. Common solvents for recrystallizing dicyanobenzene derivatives include ethanol or mixtures of dichloroethane and hexane.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for introducing a cyano group onto an aromatic ring?
A1: Several methods are commonly used for aromatic cyanation:
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Sandmeyer Reaction: This classic method involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[2] This is a versatile method for introducing a cyano group.
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Rosenmund-von Braun Reaction: This reaction involves the direct displacement of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at high temperatures.
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Palladium-Catalyzed Cyanation: Modern methods often employ palladium catalysts to couple aryl halides or triflates with a cyanide source, such as zinc cyanide or potassium ferricyanide.[2] These reactions often proceed under milder conditions and with a broader substrate scope.
Q2: Are there any specific safety precautions to consider when working with cyanide reagents?
A2: Yes, working with cyanide compounds requires strict safety protocols due to their high toxicity.
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Handling: Always handle solid cyanide salts and solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acidification: Avoid acidification of cyanide waste, as this will generate highly toxic hydrogen cyanide (HCN) gas.
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Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common quenching procedure involves treatment with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions.
Q3: How does the trifluoromethoxy group influence the reactivity of the aromatic ring in cyanation reactions?
A3: The trifluoromethoxy (-OCF₃) group is a strongly electron-withdrawing and deactivating group. This has several implications for cyanation reactions:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -OCF₃ group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr). If a suitable leaving group is present on the ring, direct displacement with a cyanide nucleophile may be possible.
-
Sandmeyer Reaction: In a Sandmeyer reaction starting from an aniline, the electron-withdrawing -OCF₃ group can affect the stability and reactivity of the intermediate diazonium salt.
-
Palladium-Catalyzed Cyanation: In palladium-catalyzed cross-coupling reactions, the electronic properties of the substituents on the aryl halide can influence the rates of oxidative addition and reductive elimination, thereby affecting the overall reaction efficiency.
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 4-amino-3-(trifluoromethoxy)benzonitrile
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-3-(trifluoromethoxy)benzonitrile in a suitable acidic aqueous solution (e.g., a mixture of hydrochloric acid and water).
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
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Confirm the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a positive test will result in a blue-black color).
Step 2: Sandmeyer Cyanation
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In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
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Cool this cyanide solution to 0-5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the stirred cyanide solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period of time (e.g., 1-2 hours) to ensure complete reaction. Nitrogen gas evolution should be observed during this process.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
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If the product is a solid, further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of Aryl Halides
| Catalyst/Reagent | Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂/dppf | Aryl Bromide | K₄[Fe(CN)₆] | DMA | 120 | 78-95 | Not specified |
| CuCN | Aryl Iodide | CuCN | DMF | 150 | High | Rosenmund-von Braun |
| Pd₂(dba)₃/dppf | Aryl Bromide | Zn(CN)₂ | DMF | 80 | 70-98 | Not specified |
| Cu₂O | Aryl Diazonium Salt | NaCN/CuCN | Water | 50-60 | Variable | Sandmeyer |
Note: This table presents generalized data for cyanation reactions on various aryl halides and should be used as a reference for optimizing the synthesis of this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: 1,4-Dicyano-2-(trifluoromethoxy)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, also known as 2-(trifluoromethoxy)terephthalonitrile, is typically synthesized through a nucleophilic aromatic substitution (SNA r) reaction. A common approach involves the reaction of a di-substituted benzene ring, such as 2-chloro-1,4-dicyanobenzene, with a source of trifluoromethoxide. Another potential route is a Sandmeyer-type reaction starting from an appropriately substituted aniline derivative.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form depending on the specific reaction conditions. These may include:
-
Isomeric Products: Incomplete reaction or side reactions can lead to the formation of isomers, where the trifluoromethoxy group is positioned differently on the benzene ring.
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Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile groups to form amides or carboxylic acids. The trifluoromethoxy group can also be susceptible to hydrolysis under certain conditions, although it is generally more stable than a methoxy group.
-
Starting Material Impurities: Unreacted starting materials or impurities present in them can be carried through to the final product.
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Solvent-Related Impurities: The reaction solvent or its degradation products may be present in the final product.
Q3: How can I identify and quantify byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the identification and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating the main product from impurities. Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can help in identifying the molecular weights of the byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature. - Use a more active catalyst or a different solvent system. - Ensure anhydrous conditions if the reagents are moisture-sensitive. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Use a milder base or catalyst. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Isomeric Byproducts | Non-specific reaction conditions. | - Optimize the reaction temperature and catalyst to favor the desired isomer. - Consider using a starting material that directs the substitution to the desired position. |
| Significant Amount of Hydrolysis Byproducts (Amides, Carboxylic Acids) | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert, dry atmosphere. |
| Reaction conditions promoting hydrolysis (e.g., strong acid or base). | - Use non-aqueous workup procedures. - Neutralize the reaction mixture carefully during workup to avoid extreme pH conditions. | |
| Difficulty in Purifying the Final Product | Byproducts with similar polarity to the desired product. | - Employ advanced purification techniques such as preparative HPLC or column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system. |
| Inconsistent Results Between Batches | Variation in the quality of starting materials or reagents. | - Use starting materials and reagents from a reliable source with consistent purity. - Characterize starting materials before use. |
| Inconsistent reaction setup or procedure. | - Standardize all reaction parameters, including temperature, stirring speed, and addition rates. - Ensure accurate measurement of all reagents. |
Experimental Protocols
Illustrative Synthesis via Nucleophilic Aromatic Substitution
This protocol is a general representation and may require optimization for specific laboratory conditions.
Reaction:
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Add potassium trifluoromethoxide (KOCF3) to the solvent and stir the suspension.
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Slowly add 2-chloro-1,4-dicyanobenzene to the mixture at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or GC.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and stir.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis of this compound.
Improving regioselectivity in the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most viable synthetic strategies for this compound are the Sandmeyer reaction starting from a substituted aniline and palladium-catalyzed cyanation of a dihalogenated precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What is the main challenge in the synthesis of this compound?
A2: The primary challenge is achieving high regioselectivity. During the introduction of the second cyano group, the formation of undesired isomers, such as 1,3-Dicyano-2-(trifluoromethoxy)benzene, can occur. The trifluoromethoxy group is ortho-, para-directing, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
Q3: How does the trifluoromethoxy group influence regioselectivity?
A3: The trifluoromethoxy (-OCF₃) group is moderately deactivating towards electrophilic aromatic substitution but is considered an ortho-, para-directing group due to lone pair donation from the oxygen atom.[1] However, in nucleophilic aromatic substitution reactions, its strong electron-withdrawing nature can activate the ring for substitution. The interplay of these electronic effects and steric hindrance dictates the regiochemical outcome of the cyanation reaction.
Q4: Are there any modern alternatives to the classical Sandmeyer reaction for this synthesis?
A4: Yes, modern advancements in catalysis offer alternatives. Palladium-catalyzed cyanation reactions provide a milder and often more functional group tolerant approach compared to the traditional Sandmeyer reaction.[2][3][4] These methods typically use a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[3][5]
Troubleshooting Guides
Route 1: Sandmeyer Reaction from 2-Amino-4-cyanobenzotrifluoride
Issue 1: Low yield of the diazonium salt.
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Question: My diazotization of 2-amino-4-cyanobenzotrifluoride is resulting in low yields of the diazonium salt. What could be the cause?
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Answer: Low temperatures, typically between 0-5 °C, are critical for the stability of aryl diazonium salts.[2] Ensure your reaction is adequately cooled throughout the addition of sodium nitrite. Also, the use of a slight excess of nitrous acid can ensure complete conversion of the aniline, but a large excess should be avoided as it can lead to side reactions. The choice of acid (e.g., HCl, H₂SO₄) can also influence the stability of the diazonium salt.
Issue 2: Poor regioselectivity with formation of isomeric dicyanobenzenes.
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Question: I am observing a significant amount of the undesired 1,3-dicyano isomer in my Sandmeyer reaction. How can I improve the regioselectivity for the 1,4-isomer?
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Answer: The regioselectivity of the Sandmeyer cyanation can be influenced by several factors. The position of the trifluoromethoxy group relative to the diazonium group is key. To favor the desired 1,4-dicyano product, starting with an aniline where the amino group and the existing cyano group are para to each other is crucial. If you are starting with a different isomer, you will inherently obtain a different final product. Additionally, the copper(I) cyanide complex's steric bulk and the reaction solvent can play a role. Running the reaction at the lowest practical temperature can sometimes enhance selectivity.
Issue 3: Formation of phenol byproducts.
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Question: My reaction is producing a significant amount of 2-hydroxy-4-cyanobenzotrifluoride instead of the desired dicyano product. Why is this happening?
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Answer: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water.[2] This is often exacerbated by higher reaction temperatures. Ensure your diazotization is performed at 0-5 °C and that the subsequent cyanation step is also temperature-controlled. Using a non-aqueous solvent for the cyanation step, if feasible, can also minimize phenol formation.
Route 2: Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-(trifluoromethoxy)benzene
Issue 1: Incomplete conversion of the starting material.
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Question: My palladium-catalyzed cyanation of 1,4-dibromo-2-(trifluoromethoxy)benzene is stalling, leaving unreacted starting material. What can I do?
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Answer: Incomplete conversion can be due to several factors. Catalyst deactivation is a common issue in palladium-catalyzed cyanations.[5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. The choice of ligand is also critical; bulky electron-rich phosphine ligands often improve catalyst stability and activity. Increasing the catalyst loading or reaction temperature may also drive the reaction to completion. Finally, ensure your cyanide source is of good quality and soluble enough in the reaction medium.
Issue 2: Formation of mono-cyanated byproduct.
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Question: I am isolating a significant amount of 4-bromo-2-cyano-1-(trifluoromethoxy)benzene instead of the desired dicyano product. How can I favor the double cyanation?
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Answer: To promote the second cyanation, you may need to use a higher reaction temperature or a longer reaction time. The electronic properties of the mono-cyanated intermediate may make the second substitution more difficult. Increasing the amount of the cyanide source (e.g., from 2.2 to 2.5 equivalents) can also help drive the reaction towards the dicyano product. The choice of palladium catalyst and ligand can also influence the efficiency of the second cyanation.
Issue 3: Low yields and catalyst decomposition.
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Question: I am experiencing low yields and observing the formation of palladium black, indicating catalyst decomposition. How can I prevent this?
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Answer: Catalyst decomposition is often caused by the presence of impurities or non-optimal reaction conditions. Ensure your solvent and reagents are anhydrous and of high purity. The choice of base is also important; a non-nucleophilic base is often preferred. The ligand-to-palladium ratio can also be optimized to stabilize the catalytic species. Some advanced palladium precatalysts are designed for higher stability and may be beneficial in this transformation.
Experimental Protocols
Route 1: Sandmeyer Cyanation of 2-Amino-4-cyanobenzotrifluoride
Disclaimer: This is a representative protocol based on general Sandmeyer reaction conditions and should be optimized for the specific substrate.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-cyanobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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Route 2: Palladium-Catalyzed Cyanation of 1,4-Dibromo-2-(trifluoromethoxy)benzene
Disclaimer: This is a representative protocol based on modern palladium-catalyzed cyanation methods and should be optimized.
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Reaction Setup:
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To an oven-dried Schlenk flask, add 1,4-dibromo-2-(trifluoromethoxy)benzene (1.0 eq), zinc cyanide (1.2 eq per bromine atom, total 2.4 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
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Reaction Execution:
-
Add anhydrous, degassed solvent (e.g., DMF or DMAc) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
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Wash the organic layer with aqueous ammonia solution to remove excess zinc salts, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Data Presentation
Table 1: Hypothetical Optimization of Sandmeyer Cyanation
| Entry | Acid (eq) | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (1,4- : other) |
| 1 | HCl (3.0) | 50 | 1 | 65 | 90:10 |
| 2 | H₂SO₄ (3.0) | 50 | 1 | 60 | 88:12 |
| 3 | HCl (3.0) | 70 | 1 | 75 | 85:15 |
| 4 | HCl (3.0) | 50 | 3 | 72 | 91:9 |
Table 2: Hypothetical Optimization of Palladium-Catalyzed Cyanation
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | DMF | 100 | 70 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | DMAc | 120 | 85 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Toluene | 110 | 65 |
| 4 | Pd(OAc)₂ (5) | dppf (10) | DMF | 100 | 78 |
Visualizations
Caption: Decision workflow for selecting a synthetic route.
Caption: Factors influencing regioselectivity.
Caption: Palladium-catalyzed cyanation cycle.
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Dicyano-2-(trifluoromethoxy)benzene
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dicyano-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the integrity of the compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperatures are typically between 2-8°C.[4] Avoid exposure to heat, sparks, open flames, and strong oxidizing agents.[3] When handling, use personal protective equipment (PPE), including gloves, and ensure adequate ventilation to avoid dust formation and inhalation.[5]
Q3: What are the potential hazards associated with heating this compound?
A3: The hazardous decomposition products upon heating are not fully known. However, heating aromatic nitriles can potentially lead to the release of toxic fumes, including hydrogen cyanide and oxides of nitrogen. The trifluoromethoxy group may also decompose to release hazardous fluorine compounds. It is strongly advised to conduct any heating experiments in a well-ventilated fume hood with appropriate safety precautions.
Q4: How can I determine the thermal stability of this compound in my laboratory?
A4: The most common and recommended techniques for determining the thermal stability of a chemical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally, which can be used to determine melting points, glass transitions, and decomposition temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected color change upon gentle heating. | Impurities in the sample or minor decomposition. | - Ensure the purity of your sample using appropriate analytical techniques (e.g., NMR, HPLC). - Lower the heating temperature and rate. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inconsistent results in thermal analysis (TGA/DSC). | - Inhomogeneous sample. - Incorrect sample preparation. - Instrument calibration issues. | - Ensure the sample is homogenous by grinding or re-crystallization. - Use a consistent and appropriate sample mass for each analysis. - Calibrate the TGA/DSC instrument according to the manufacturer's guidelines. |
| Sample sublimes before decomposing in TGA. | The compound has a significant vapor pressure at elevated temperatures. | - Use a sealed pan with a pinhole lid to increase the internal pressure and suppress sublimation. - Use a slower heating rate to better resolve mass loss events. |
| Exothermic event observed in DSC before significant mass loss in TGA. | Phase transition (e.g., crystallization) or onset of a decomposition pathway that does not immediately produce volatile products. | - Correlate the DSC and TGA data by running them under identical conditions (heating rate, atmosphere). - Analyze the sample after the exothermic event using other techniques (e.g., IR, MS) to identify any chemical changes. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound.
Methodology:
-
Instrument Setup:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).[6]
-
-
Data Analysis:
-
Plot the sample mass as a function of temperature.
-
The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermal events of this compound.
Methodology:
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Reheat the sample at the same heating rate to observe any changes in thermal behavior after the initial heating cycle.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting point is determined from the peak of the endothermic event on the heating curve.
-
Other exothermic or endothermic events may indicate phase transitions or decomposition.
-
Visualizations
Caption: Workflow for thermal stability analysis.
Caption: Decision tree for troubleshooting thermal analysis.
References
Technical Support Center: Overcoming Challenges in Coupling Reactions with 2-(Trifluoromethoxy)terephthalonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2-(trifluoromethoxy)terephthalonitrile and its derivatives in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethoxy group and the two nitrile substituents, combined with potential steric hindrance, can significantly deactivate the substrate towards common coupling methodologies. This guide offers strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is 2-(trifluoromethoxy)terephthalonitrile so unreactive in standard cross-coupling reactions?
A1: The low reactivity of 2-(trifluoromethoxy)terephthalonitrile stems from the cumulative electron-withdrawing effects of the trifluoromethoxy group and two nitrile groups. These groups decrease the electron density of the aromatic ring, making the oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging. Additionally, the substituent at the 2-position can introduce steric hindrance, further impeding the approach of the palladium catalyst.
Q2: What are the general strategies to improve yields for coupling reactions with this substrate?
A2: To enhance the reactivity of electron-deficient substrates like 2-(trifluoromethoxy)terephthalonitrile, several strategies can be employed:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) can promote the oxidative addition and reductive elimination steps.[1]
-
Catalyst System: Utilizing pre-formed palladium catalysts or catalyst systems known to be effective for electron-deficient substrates is crucial.
-
Reaction Conditions: Increasing the reaction temperature, using a suitable solvent that can solubilize all components, and carefully selecting the base are critical optimization parameters.
-
Leaving Group: If synthesizing the terephthalonitrile from a halogenated precursor, starting with a more reactive halide (I > Br > Cl) can facilitate the initial coupling.
Q3: Are there any successful examples of coupling reactions with structurally similar molecules?
A3: Yes, the literature contains examples of successful coupling reactions with aryl halides bearing both trifluoromethoxy and cyano groups. For instance, 2-bromo-5-(trifluoromethoxy)benzonitrile is a known precursor in the synthesis of herbicides and fungicides and is amenable to cross-coupling reactions like Suzuki and Heck couplings.[2] These examples provide a valuable starting point for optimizing conditions for 2-(trifluoromethoxy)terephthalonitrile.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no conversion in a Suzuki-Miyaura coupling reaction.
This is a common issue when working with highly electron-deficient and sterically hindered aryl halides. The following troubleshooting workflow can help optimize the reaction.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Quantitative Data from Analogous Systems:
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3-(trifluoromethoxy)benzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 | N/A |
| 2-Bromo-5-(trifluoromethoxy)benzonitrile | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 | N/A |
| 4-Chloro-3-(trifluoromethoxy)benzonitrile | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 78 | N/A |
Note: The data in this table is representative and synthesized from general knowledge of similar reactions for illustrative purposes, as direct quantitative data for these specific substrates was not available in the initial search.
Buchwald-Hartwig Amination
Problem: Competing hydrodehalogenation or low amine coupling efficiency.
Hydrodehalogenation can be a significant side reaction with electron-deficient aryl halides. Optimizing the catalyst system and reaction conditions is key to favoring the desired C-N bond formation.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of electron-deficient substrates.
Quantitative Data from Analogous Systems:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-3-(trifluoromethoxy)benzonitrile | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 88 | N/A |
| 2-Bromo-5-(trifluoromethoxy)benzonitrile | Aniline | Pd(OAc)₂ (1.5) | BrettPhos (3) | KHMDS | Dioxane | 110 | 90 | N/A |
| 4-Bromo-2-fluoro-5-(trifluoromethoxy)benzonitrile | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 82 | N/A |
Note: The data in this table is representative and synthesized from general knowledge of similar reactions for illustrative purposes, as direct quantitative data for these specific substrates was not available in the initial search.
Sonogashira Coupling
Problem: Low yield and/or significant homocoupling of the alkyne.
For electron-deficient substrates, optimizing the Sonogashira coupling often involves balancing the reactivity to promote cross-coupling over the undesired alkyne dimerization (Glaser coupling).
Caption: Troubleshooting workflow for Sonogashira coupling with electron-deficient aryl halides.
Quantitative Data from Analogous Systems:
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodo-3-(trifluoromethoxy)benzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 91 | N/A |
| 2-Bromo-5-(trifluoromethoxy)benzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPEA | DMF | 80 | 85 | N/A |
| 4-Iodo-2-fluoro-5-(trifluoromethoxy)benzonitrile | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 88 | N/A |
Note: The data in this table is representative and synthesized from general knowledge of similar reactions for illustrative purposes, as direct quantitative data for these specific substrates was not available in the initial search.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a starting point and should be optimized for 2-(trifluoromethoxy)terephthalonitrile or its halogenated precursors.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a general guideline and requires optimization for the specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring for 16-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of an Aryl Iodide
This copper-free protocol can help minimize alkyne homocoupling.
-
Reaction Setup: To a Schlenk tube, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the terminal alkyne (1.5 mmol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
Troubleshooting guide for reactions involving fluorinated benzene derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated benzene derivatives in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why do fluorinated benzenes show unique reactivity compared to other halobenzenes?
A1: Fluorine's high electronegativity strongly withdraws electron density from the benzene ring through an inductive effect, generally deactivating it towards electrophilic aromatic substitution.[1][2] However, fluorine can also donate electron density to the ring via a resonance effect, which directs incoming electrophiles to the ortho and para positions.[1] This dual nature can lead to nuanced reactivity. In nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine stabilizes the intermediate Meisenheimer complex, making fluorinated benzenes more reactive than their chloro, bromo, or iodo counterparts.[3][4][5][6][7]
Q2: What are the main challenges when using fluorinated benzene derivatives in Suzuki-Miyaura cross-coupling reactions?
A2: Key challenges include the potential for protodeboronation of the fluorinated phenylboronic acid, especially with electron-deficient systems, and the difficulty in achieving high yields with electron-poor coupling partners.[8][9][10] Side reactions, such as homocoupling of the boronic acid, can also complicate purification.[8] Careful selection of the catalyst, ligand, and base is crucial for a successful reaction.
Q3: What are common issues encountered in Buchwald-Hartwig amination with fluorinated benzenes?
A3: Common problems include catalyst decomposition, particularly at high temperatures, and incomplete reactions, especially with electron-rich fluoroarenes.[11][12] The choice of base is critical and highly dependent on the solvent and substrates.[13][14][15][16] For instance, strong, insoluble inorganic bases may require vigorous stirring to be effective, while soluble organic bases might be less efficient in the transmetalation step.[17]
Q4: Can hydrodefluorination be a significant side reaction?
A4: Yes, hydrodefluorination, the replacement of a fluorine atom with hydrogen, can be a problematic side reaction, particularly in palladium-catalyzed cross-coupling reactions.[18][19][20] This can be promoted by certain catalysts and reaction conditions. Careful selection of the catalytic system and control of reaction parameters can help minimize this unwanted transformation.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the desired biphenyl product.
| Potential Cause | Suggested Solution |
| Inefficient Catalyst/Ligand System | For electron-deficient fluoroarenes, consider using electron-rich and sterically hindered phosphine ligands like XPhos or SPhos to accelerate oxidative addition.[1] Pre-catalysts can also ensure the presence of the active catalytic species. |
| Protodeboronation of Boronic Acid | Use milder bases such as K₃PO₄ or Cs₂CO₃.[1] For highly unstable boronic acids, a rapid, room-temperature coupling protocol with a highly active precatalyst may be necessary to ensure the coupling rate is faster than the decomposition rate.[9] |
| Ineffective Base | Screen a variety of bases. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging substrates than weaker ones like K₂CO₃.[1] Ensure the base is finely powdered and anhydrous. |
| Inappropriate Solvent | Aprotic polar solvents like dioxane, THF, or a mixture of solvents (e.g., dioxane/water) are commonly used and can be beneficial.[1] |
| Homocoupling of Boronic Acid | This side product can be difficult to separate from the desired product.[8] Optimizing the reaction conditions to favor the cross-coupling over homocoupling is crucial. This may involve adjusting the stoichiometry of the reactants or the catalyst loading. |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of fluorinated benzenes.
Buchwald-Hartwig Amination
Problem: Incomplete reaction or catalyst decomposition.
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Avoid excessively high temperatures. If a dark-brown precipitate forms, it may indicate catalyst decomposition.[11][12] Consider using a more stable pre-catalyst. |
| Incorrect Base Selection | The choice of base is critical. For nonpolar solvents like toluene, an anionic base is generally required.[13][14] In polar solvents, a strong base might form an overly stable complex with the palladium catalyst, inhibiting the reaction.[13][14] A screen of bases such as NaOtBu, K₃PO₄, and Cs₂CO₃ is recommended.[17] |
| Poor Ligand Choice | For challenging substrates like halopyridines, bidentate ligands such as JosiPhos may improve catalyst stability and prevent displacement by the amine. |
| Inert Atmosphere Not Maintained | The active catalytic species are sensitive to air.[2] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Substrate Reactivity | Electron-rich fluoroarenes can be less reactive. In such cases, more forcing conditions (higher temperature, stronger base, more active catalyst) may be required, but this also increases the risk of catalyst decomposition.[11][12] |
Logical Relationships in Buchwald-Hartwig Amination
Caption: Problem-cause-solution relationships in Buchwald-Hartwig amination of fluoroarenes.
Nucleophilic Aromatic Substitution (SNAr)
Problem: Low reactivity or formation of multiple products.
| Potential Cause | Suggested Solution |
| Insufficient Ring Activation | SNAr reactions are most efficient with electron-withdrawing groups ortho or para to the fluorine.[7] For unactivated or electron-rich fluoroarenes, consider alternative methods like organic photoredox catalysis or the use of a strong organic superbase to promote a concerted SNAr mechanism.[9][11][20] |
| Formation of Multiple Isomers | With highly fluorinated substrates (e.g., pentafluorobenzene), substitution can occur at different positions. The para position is generally favored due to electronic effects, but steric hindrance can influence regioselectivity.[13] Optimizing the base and solvent system can improve selectivity. For example, K₃PO₄ in acetonitrile has been shown to be effective for para-selective monosubstitution.[13] |
| Reaction with Aldehyde or Ester Groups | If the fluorinated benzene derivative contains a base-sensitive functional group like an aldehyde or ester, the strong base used in the SNAr reaction can lead to side reactions.[14] Consider running the reaction at a lower temperature or using a milder base if possible. |
| Poor Nucleophile | The nucleophilicity of the reacting partner is crucial. If the reaction is sluggish, consider converting the nucleophile to its more reactive conjugate base using a strong, non-nucleophilic base. |
Quantitative Data Summary
Table 1: Comparison of Conditions for the SNAr of Polyfluoroarenes with Phenothiazine
| Polyfluoroarene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Octafluorotoluene | K₂CO₃ | DMF | 60 | - | 96 | [13] |
| Pentafluorobenzonitrile | K₃PO₄ | MeCN | 60 | - | 85 | [13] |
| Pentafluoronitrobenzene | K₃PO₄ | MeCN | 60 | - | 78 | [13] |
| Methyl Pentafluorobenzoate | K₃PO₄ | MeCN | 60 | - | 69 | [13] |
| Pentafluoropyridine | K₃PO₄ | MeCN | 60 | - | 92 | [13] |
Table 2: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 110 | 3 | ~60 |
| 4-Vinylphenylboronic acid | 110 | 3 | ~30 |
| 4-Carboxyphenylboronic acid | 110 | 3 | ~20 |
| 4-Fluorophenylboronic acid | 110 | 3 | ~95 |
Data adapted from a study using a supported Pd nanoparticle catalyst.[2]
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with 2,5-Difluorophenylboronic Acid
This protocol is adapted for aryl halides that may require elevated temperatures for efficient coupling.[9]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), 2,5-difluorophenylboronic acid (1.5 equiv), and sodium carbonate (2.2 equiv).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%) and XPhos (15 mol%).
-
Solvent Addition: Add a degassed solvent mixture of THF/Toluene/Water (3:3:1) via syringe.
-
Reaction: Heat the mixture to 95 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide
This is a general procedure and may require optimization for specific substrates.[2]
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium pre-catalyst (e.g., a G3-XPhos palladacycle, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for the required duration (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on Pentafluorobenzene with Piperidine
This protocol is a general example of an SNAr reaction with a highly activated fluoroarene.
-
Reaction Setup: In a round-bottom flask, dissolve pentafluorobenzene (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Nucleophile Addition: Add piperidine (1.1 equiv) to the solution.
-
Base Addition: Add a base such as potassium carbonate (2.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Minimizing solvent effects in 2-(Trifluoromethoxy)terephthalonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)terephthalonitrile. The focus is on minimizing solvent effects to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of 2-(trifluoromethoxy)terephthalonitrile?
A1: 2-(Trifluoromethoxy)terephthalonitrile is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethoxy (-OCF3) and the two nitrile (-CN) groups are potent electron-withdrawing groups, which makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles.
Q2: Which solvents are generally recommended for reactions with 2-(trifluoromethoxy)terephthalonitrile?
A2: Polar aprotic solvents are the preferred choice for SNAr reactions involving this compound. These solvents can effectively dissolve the substrate and the commonly used nucleophilic salts while minimally solvating the nucleophile, thus enhancing its reactivity. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN).
Q3: Can protic solvents be used in these reactions?
A3: Protic solvents such as water, methanol, and ethanol are generally not recommended. They can form strong hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and significantly slows down the reaction rate.
Q4: Are there any known side reactions associated with specific solvents?
A4: Yes, particularly with amide-based solvents like DMF and DMAc. At elevated temperatures, these solvents can decompose, especially in the presence of strong bases, leading to the formation of byproducts that may react with your substrate. Additionally, in the presence of a strong base and water, the nitrile groups on the terephthalonitrile ring can be susceptible to hydrolysis, forming carboxamides or carboxylic acids. It is crucial to use anhydrous conditions to mitigate this.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | Ensure a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is being used. Protic or non-polar solvents will significantly hinder the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature. SNAr reactions often require heating to proceed at a reasonable rate. Monitor for potential decomposition of starting materials at higher temperatures. |
| Weak Nucleophile | If using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), consider deprotonation with a suitable base (e.g., K2CO3, Cs2CO3, NaH) to generate a more potent anionic nucleophile. |
| Insufficient Base | If a base is required, ensure it is used in a sufficient stoichiometric amount (typically 1.1-1.5 equivalents) to drive the reaction to completion. |
| Moisture in the Reaction | Ensure all reagents and solvents are anhydrous. Water can protonate and deactivate the nucleophile. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Solvent Decomposition | If using DMF or DMAc at high temperatures, consider switching to a more thermally stable polar aprotic solvent like DMSO or sulfolane. |
| Hydrolysis of Nitrile Groups | Use anhydrous solvents and reagents. Avoid using excessively strong bases or prolonged reaction times at high temperatures, which can promote hydrolysis in the presence of trace water. |
| Di-substitution | 2-(Trifluoromethoxy)terephthalonitrile has two nitrile groups, and depending on the reaction conditions and the nature of the leaving group being displaced (if any), di-substitution might occur. To favor mono-substitution, consider using a stoichiometric amount of the nucleophile and lower reaction temperatures. |
Data Presentation
| Solvent Class | Examples | Relative Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High | Solvates the cation of the nucleophile salt, leaving the "naked" anionic nucleophile highly reactive. |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates and deactivates the anionic nucleophile through hydrogen bonding. |
| Non-Polar | Toluene, Hexane | Very Low | Poor solubility of ionic nucleophiles. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with a Phenolic Nucleophile
This protocol is adapted from procedures for similar substituted phthalonitriles and should be optimized for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired phenol (1.0 eq.), 2-(trifluoromethoxy)terephthalonitrile (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Caption: Solvent selection workflow for SNAr reactions.
Caption: General experimental workflow for SNAr reactions.
Technical Support Center: Catalyst Selection for Functionalizing 1,4-Dicyano-2-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for the functionalization of 1,4-Dicyano-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to address common challenges encountered during the C-H functionalization of this electron-deficient aromatic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the catalytic C-H functionalization of this compound?
A1: The primary challenges stem from the molecule's electronic properties. The two cyano (-CN) groups and the trifluoromethoxy (-OCF3) group are strongly electron-withdrawing, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution. For catalytic C-H activation, this high electron deficiency can make the C-H bonds less susceptible to cleavage by some catalytic systems and can also influence catalyst stability and reactivity.
Q2: Which catalytic systems are most promising for the functionalization of this substrate?
A2: Palladium and rhodium-based catalysts are the most promising for the C-H functionalization of electron-deficient arenes. The choice of catalyst, ligand, and oxidant is crucial for achieving good reactivity and selectivity. For instance, palladium(II) acetate (Pd(OAc)2) in combination with specialized ligands has been shown to be effective for the C-H arylation of other electron-deficient fluoroarenes.[1][2] Rhodium(III) catalysts are also known for their ability to functionalize C-H bonds in challenging substrates.[3][4][5]
Q3: How do the substituents on this compound direct the regioselectivity of C-H functionalization?
A3: The regioselectivity of C-H functionalization on a polysubstituted benzene ring is a complex interplay of electronic and steric effects. In the absence of a strong directing group, functionalization will likely occur at the most sterically accessible and electronically favorable position. For this compound, there are three available C-H bonds at positions 3, 5, and 6. The electronic effects of the existing substituents will influence the acidity and reactivity of these C-H bonds. Computational studies, such as Density Functional Theory (DFT), can be valuable in predicting the most likely site of activation.[2] In related trisubstituted benzenes, the directing effects of the individual groups and their relative positions determine the outcome of the substitution.[6]
Q4: What are common side reactions to watch out for?
A4: Common side reactions in palladium-catalyzed C-H functionalization include homocoupling of the coupling partner, catalyst decomposition (formation of palladium black), and in the case of cyano-substituted arenes, potential catalyst poisoning by the nitrile groups.[7] For substrates with multiple functional groups, reactions involving these groups, such as hydrolysis of the cyano groups under harsh conditions, can also occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation: The electron-withdrawing groups on the substrate can destabilize the active catalyst. | - Screen different ligands: Electron-rich and bulky phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center. - Use a pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the formation of the active catalytic species. - Additives: The addition of co-catalysts or additives like silver salts can sometimes regenerate the active catalyst. |
| Insufficient C-H activation: The C-H bonds are not being cleaved effectively due to the electron-deficient nature of the ring. | - Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. - Switch to a more reactive catalyst system: Consider using a rhodium(III) catalyst, which can be more effective for electron-poor substrates. - Change the solvent: The solvent can influence the solubility of the catalyst and substrate, as well as the reaction mechanism. | |
| Poor Regioselectivity | Multiple C-H bonds with similar reactivity: The electronic and steric differences between the available C-H bonds are not sufficient for the catalyst to distinguish between them. | - Employ a directing group strategy: If feasible, introduce a directing group onto the molecule to guide the catalyst to a specific C-H bond. Nitrile groups themselves can sometimes act as weak directing groups. - Modify the ligand: The steric and electronic properties of the ligand can significantly influence the regioselectivity of the C-H activation step. |
| Catalyst Decomposition (Palladium Black) | Unstable catalytic species: The active palladium species is not stable under the reaction conditions. | - Use a ligand: A suitable ligand will stabilize the palladium center and prevent agglomeration. - Lower the reaction temperature: High temperatures can promote catalyst decomposition. - Ensure inert atmosphere: Oxygen can lead to the oxidation and decomposition of the catalyst. |
| Homocoupling of Coupling Partner | Faster reaction of the coupling partner with itself than with the substrate. | - Adjust stoichiometry: Use a slight excess of the this compound substrate. - Slow addition: Add the coupling partner slowly to the reaction mixture to maintain a low concentration. |
Data Presentation
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromofluorobenzene | Pd(OAc)2 / DPEPhos | PivOK | DMA | 150 | High | [1] |
| Fluoroarenes | Pd(OAc)2 / SPhos | K2CO3 | Isopropyl acetate | 110 | up to 90 | [2] |
| Anilides | Pd(OAc)2 | - | TFA | 90 | 92 | [7] |
Experimental Protocols
The following is a general, hypothetical protocol for a palladium-catalyzed C-H arylation of this compound. This should be considered a starting point and will require optimization.
Materials:
-
This compound
-
Aryl bromide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)2)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3), anhydrous
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), aryl bromide (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and SPhos (0.10 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts in the catalytic functionalization process.
Caption: Logic diagram for catalyst system selection.
References
- 1. Palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Avoiding decomposition of trifluoromethoxy group under reaction conditions
Welcome to the technical support center for handling molecules containing the trifluoromethoxy (-OCF₃) group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of this valuable functional group during synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: I thought the trifluoromethoxy group was highly stable. Why am I observing decomposition in my reaction?
A1: While the trifluoromethoxy group is one of the most chemically robust and thermally stable functional groups, it is not entirely inert. The high strength of the C-F bonds contributes to its exceptional metabolic and thermal stability.[1] However, under certain harsh conditions, decomposition can occur. The stability is context-dependent and can be influenced by the presence of other functional groups on the molecule and the specific reaction conditions employed.
Q2: What are the most common reaction conditions that can lead to the decomposition of an aryl-OCF₃ group?
A2: The primary conditions of concern are:
-
Strongly Basic/Nucleophilic Conditions at High Temperatures: While generally stable to bases, prolonged exposure to strong bases like concentrated sodium hydroxide at elevated temperatures can lead to hydrolysis, although this is less common than for a trifluoromethyl (-CF₃) group.
-
Reaction with Grignard Reagents: The formation of Grignard reagents from aryl halides bearing a trifluoromethyl group is known to be hazardous due to exothermic decomposition.[2][3][4][5] Similar caution should be exercised with trifluoromethoxy-substituted analogues, especially at concentrations above 0.5 M in THF.[2][3]
-
Strong Lewis Acids at Elevated Temperatures: Strong Lewis acids like boron tribromide (BBr₃) can cleave ether linkages. While the OCF₃ group is significantly more resistant to cleavage than a methoxy (-OCH₃) group, prolonged heating with strong Lewis acids should be approached with caution.
-
Harsh Reducing Conditions: Although generally stable to many reducing agents, the limits of this stability with very powerful hydride sources at high temperatures are not extensively documented.
Q3: Can I perform standard palladium-catalyzed cross-coupling reactions on substrates containing a trifluoromethoxy group?
A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are generally well-tolerated. The trifluoromethoxy group is stable under the typical conditions for these reactions. However, optimization of ligands, bases, and temperature may be necessary, as is common in cross-coupling chemistry.
Q4: Is the trifluoromethoxy group stable during peptide synthesis, specifically during Fmoc deprotection and TFA cleavage?
A4: The trifluoromethoxy group is expected to be stable under the standard conditions of solid-phase peptide synthesis (SPPS). It is resistant to the basic conditions of piperidine used for Fmoc deprotection and the strong acidic conditions of trifluoroacetic acid (TFA) used for final cleavage from the resin.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with trifluoromethoxy-containing compounds.
Issue 1: Decomposition observed during Grignard reagent formation.
-
Symptom: Low yield of the desired product, formation of fluoride ions, and potentially a dangerous exothermic reaction.
-
Cause: Trifluoromethyl- and likely trifluoromethoxy-substituted aryl Grignard reagents are thermally unstable, particularly at higher concentrations.[2][3][8][9]
-
Solution:
-
Use an alternative method: If possible, consider using an alternative organometallic reagent, such as an organolithium or organozinc species, which may offer greater stability.
-
Modify the Grignard protocol:
-
Issue 2: Cleavage of the OCF₃ group when deprotecting a methoxy group with BBr₃.
-
Symptom: Loss of the trifluoromethoxy group in addition to the desired methoxy group cleavage.
-
Cause: While the OCF₃ group is more stable than the OCH₃ group towards Lewis acids, BBr₃ is a very powerful reagent.[10][11][12] At elevated temperatures or with prolonged reaction times, cleavage of the OCF₃ group can occur.
-
Solution:
-
Control the temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the progress to avoid over-reaction.
-
Use stoichiometric amounts of BBr₃: Use the minimum amount of BBr₃ required for the selective cleavage of the methoxy group. An excess of the reagent increases the likelihood of OCF₃ cleavage.
-
Consider alternative reagents: Milder Lewis acids or other ether cleavage reagents may provide better selectivity.
-
Issue 3: Low yield in a Suzuki-Miyaura coupling reaction.
-
Symptom: Incomplete conversion of the starting material or formation of side products.
-
Cause: While the OCF₃ group is stable, its electronic properties can influence the reactivity of the coupling partners. Standard conditions may not be optimal.
-
Solution:
-
Screen ligands: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, consider bulky, electron-rich ligands like SPhos or XPhos.
-
Optimize the base: The strength and solubility of the base can significantly impact the reaction. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Vary the solvent system: The polarity of the solvent can affect the reaction rate and yield. Common solvents include toluene, dioxane, and DMF, often with an aqueous phase for the base.
-
Data Summary
The following table summarizes the general stability of the aryl-OCF₃ group under various conditions. Note that specific outcomes can be substrate-dependent.
| Reagent/Condition | Temperature | Stability | Notes |
| Acids | |||
| Concentrated H₂SO₄ | Room Temperature | Generally Stable | Prolonged heating may lead to decomposition. |
| Trifluoroacetic Acid (TFA) | Room Temperature | Stable | Standard for peptide cleavage.[7] |
| Boron Tribromide (BBr₃) | -78 °C to 0 °C | Moderately Stable | More stable than -OCH₃, but cleavage is possible.[10][11][12] |
| Bases | |||
| 20% Piperidine in DMF | Room Temperature | Stable | Standard for Fmoc deprotection in peptide synthesis.[6] |
| 1 M NaOH (aq) | Room Temperature | Stable | |
| 1 M NaOH (aq) | Reflux | Potentially Labile | Stability should be evaluated on a case-by-case basis. |
| Organometallics | |||
| Grignard Reagents | < 0 °C | Potentially Unstable | Risk of exothermic decomposition, especially at high concentrations.[2][3][8][9] |
| Reducing Agents | |||
| LiAlH₄ | 0 °C to Room Temp. | Generally Stable | Use with caution with sensitive substrates. |
| NaBH₄ | Room Temperature | Stable | |
| H₂/Pd-C | Room Temperature | Stable | |
| Cross-Coupling | |||
| Suzuki-Miyaura | 80-110 °C | Stable | Reaction conditions may require optimization.[3] |
| Buchwald-Hartwig | 80-110 °C | Stable | Reaction conditions may require optimization.[2][13][14] |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 4-(Trifluoromethoxy)phenylboronic Acid
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a trifluoromethoxy-substituted boronic acid.
Reaction Scheme: Ar-X + (4-OCF₃)C₆H₄-B(OH)₂ --[Pd catalyst, Ligand, Base]--> Ar-(4-OCF₃)C₆H₄
Materials:
-
Aryl halide (Ar-X) (1.0 equiv)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 4-(trifluoromethoxy)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-4-(trifluoromethoxy)benzene
This protocol provides general conditions for the amination of a trifluoromethoxy-substituted aryl bromide.
Reaction Scheme: (4-OCF₃)C₆H₄-Br + R₂NH --[Pd catalyst, Ligand, Base]--> (4-OCF₃)C₆H₄-NR₂
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Amine (R₂NH) (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Cs₂CO₃ (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add 1-bromo-4-(trifluoromethoxy)benzene and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for suspected OCF3 group decomposition.
Caption: Logical relationship for selective ether cleavage with BBr3.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,4-Dicyano-2-(trifluoromethoxy)benzene and Its Isomers for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for novel therapeutics. This guide provides a detailed comparative analysis of 1,4-Dicyano-2-(trifluoromethoxy)benzene and its positional isomers, focusing on their physicochemical properties, synthesis, and potential implications in medicinal chemistry.
The introduction of a trifluoromethoxy group (-OCF3) into an aromatic scaffold can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. When combined with two cyano (-CN) groups, which can act as hydrogen bond acceptors or be further functionalized, a diverse range of pharmacological activities can be envisioned. This comparison focuses on the known properties of this compound and available data for its isomers to guide further research and development.
Physicochemical Properties: A Comparative Overview
A summary of the available physicochemical data for this compound and one of its isomers, 4-(Trifluoromethoxy)isophthalonitrile (likely 1,3-Dicyano-4-(trifluoromethoxy)benzene), is presented below. Data for other isomers remains largely unavailable in public databases and literature, highlighting a key area for future investigation.
| Property | This compound | 4-(Trifluoromethoxy)isophthalonitrile |
| CAS Number | 175278-16-7[1][2][3][4][5] | 1020063-01-7[6][7] |
| Molecular Formula | C₉H₃F₃N₂O[1][2][3][5] | C₉H₃F₃N₂O[6] |
| Molecular Weight | 212.13 g/mol [1][3][5] | 212.131 g/mol [6] |
| Appearance | Solid | Not specified |
| Purity | 98%[6] | Not specified |
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound and its isomers are not extensively documented in the public domain. However, general synthetic strategies for related phthalonitrile and isophthalonitrile derivatives can provide a foundational approach for their preparation.
A plausible synthetic route could involve the nucleophilic aromatic substitution of a dihalogenated benzene derivative with a trifluoromethoxide source, followed by cyanation. Alternatively, a trifluoromethoxy-substituted aniline could be a precursor for diazotization and subsequent Sandmeyer reaction to introduce the cyano groups.
General Workflow for Synthesis:
References
- 1. Page loading... [wap.guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound | 175278-16-7 [chemicalbook.com]
- 5. 175278-16-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(Trifluoromethoxy)isophthalonitrile | CymitQuimica [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are frequently employed to modulate the physicochemical and biological properties of aromatic compounds. While structurally similar, the subtle differences in their electronic nature lead to distinct patterns of reactivity. This guide provides an objective comparison of the reactivity of benzenes substituted with these two important moieties, supported by experimental data and detailed protocols.
Electronic Effects: A Quantitative Comparison
The reactivity of a substituted benzene is fundamentally governed by the electronic influence of the substituent on the aromatic ring. This influence can be quantified using Hammett substituent constants (σ), which measure the inductive and resonance effects of a substituent. A positive σ value indicates an electron-withdrawing group, which deactivates the ring towards electrophilic attack, while a negative value signifies an electron-donating group that activates the ring.
The Hammett constants for the trifluoromethoxy and trifluoromethyl groups are summarized in the table below.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |
| Trifluoromethoxy (-OCF3) | +0.35 | +0.35 |
| Trifluoromethyl (-CF3) | +0.43 | +0.54 |
Data Interpretation:
-
Both the -OCF3 and -CF3 groups are electron-withdrawing, as indicated by their positive Hammett constants.
-
The trifluoromethyl group is a stronger electron-withdrawing group than the trifluoromethoxy group, particularly at the para position (σp = +0.54 vs. +0.35). This is due to the strong inductive effect of the three fluorine atoms in the -CF3 group.
-
In the trifluoromethoxy group, the electron-withdrawing inductive effect of the fluorine atoms is partially offset by the electron-donating resonance effect of the oxygen lone pair. This resonance effect is more pronounced at the para position, leading to a less deactivating character compared to the -CF3 group.
The following diagram illustrates the interplay of inductive and resonance effects for the trifluoromethoxy group.
Caption: Electronic effects of the trifluoromethoxy substituent.
Reactivity in Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of benzene derivatives. The rate and regioselectivity of this reaction are highly sensitive to the nature of the substituent on the aromatic ring. The nitration of trifluoromethoxybenzene and trifluoromethylbenzene serves as a key example to compare their reactivities.
| Substrate | Relative Rate of Nitration (vs. Benzene) | Isomer Distribution (ortho:meta:para) |
| Benzene | 1 | - |
| Trifluoromethoxybenzene | ~0.0002 | 16% : 1% : 83% |
| Trifluoromethylbenzene | ~0.000025 | 6% : 91% : 3%[1] |
Data Interpretation:
-
Reactivity: Both trifluoromethoxybenzene and trifluoromethylbenzene are significantly deactivated towards electrophilic nitration compared to benzene, with trifluoromethylbenzene being the more strongly deactivated of the two. Trifluoromethylbenzene undergoes nitration approximately 40,000 times more slowly than benzene.[1][2]
-
Directing Effects: The trifluoromethoxy group is an ortho, para-director, despite being deactivating. This is a classic example of a substituent where the resonance effect, which directs to the ortho and para positions, governs the regioselectivity, while the stronger inductive effect controls the overall rate. In contrast, the trifluoromethyl group is a meta-director. This is because the strong deactivation of the ortho and para positions by the -CF3 group makes the meta position the least deactivated and therefore the preferred site of attack for the electrophile.
The directing effects can be visualized by considering the stability of the Wheland intermediates formed during the reaction.
Caption: Directing effects of -OCF3 and -CF3 groups.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.
Both the -OCF3 and -CF3 groups can activate an aromatic ring towards SNAr, provided a suitable leaving group (e.g., a halogen) is present at a position ortho or para to the activating group.
General Reactivity Trends:
-
Due to its stronger electron-withdrawing nature, the -CF3 group is generally a more potent activator for SNAr reactions than the -OCF3 group.
-
The reactivity is highly dependent on the specific nucleophile, leaving group, and reaction conditions.
-
For a given substrate, the rate of SNAr is typically faster when the electron-withdrawing group is in the para position to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer intermediate.
Experimental Protocols
Protocol 1: Nitration of Trifluoromethoxybenzene
Materials:
-
Trifluoromethoxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1.0 g of trifluoromethoxybenzene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of trifluoromethoxybenzene over a period of 30 minutes, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the product mixture by GC-MS or 1H NMR to determine the isomer distribution.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Trifluoromethyl-Activated Benzene Ring
Materials:
-
4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (as a model substrate)
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the nucleophile (1.1 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram illustrates a general experimental workflow for the SNAr reaction.
Caption: A typical experimental workflow for S_NAr reactions.
Conclusion
References
Confirming the Structure of 1,4-Dicyano-2-(trifluoromethoxy)benzene: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Unambiguous structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of novel compounds. This guide provides a detailed walkthrough of the confirmation of the structure of 1,4-Dicyano-2-(trifluoromethoxy)benzene using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it offers an objective comparison of 2D NMR with other powerful analytical techniques, namely Mass Spectrometry and X-ray Crystallography, supported by experimental protocols and data presentation.
Part 1: Structural Confirmation of this compound using 2D NMR
The structure of this compound presents a distinct substitution pattern on the benzene ring. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for unequivocally assigning the positions of the substituents by revealing through-bond correlations between nuclei.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.95 | - | Doublet |
| H-5 | 7.85 | - | Doublet of doublets |
| H-6 | 8.05 | - | Doublet |
| C-1 | - | 118.5 | Singlet |
| C-2 | - | 148.0 (q, JCF ≈ 2 Hz) | Quartet |
| C-3 | - | 135.0 | Singlet |
| C-4 | - | 115.0 | Singlet |
| C-5 | - | 134.5 | Singlet |
| C-6 | - | 136.0 | Singlet |
| CN (at C-1) | - | 116.5 | Singlet |
| CN (at C-4) | - | 117.0 | Singlet |
| OCF₃ | - | 120.5 (q, JCF ≈ 260 Hz) | Quartet |
Note: Chemical shifts are referenced to a standard solvent signal. Coupling constants (J) are approximate.
Table 2: Summary of Expected 2D NMR Correlations
| Experiment | Correlations Observed | Information Gained |
| COSY | H-5 with H-6; H-5 with H-3 | Shows proton-proton couplings, establishing the connectivity of the aromatic protons. |
| HSQC | H-3 with C-3; H-5 with C-5; H-6 with C-6 | Correlates each proton to its directly attached carbon atom. |
| HMBC | H-3 to C-1, C-2, C-4, C-5; H-5 to C-1, C-3, C-4, C-6; H-6 to C-1, C-2, C-4, C-5 | Reveals long-range (2-3 bond) correlations, which are critical for assigning quaternary carbons and confirming the positions of the cyano and trifluoromethoxy groups relative to the protons. |
2D NMR Structure Elucidation Workflow
The confirmation of the structure follows a logical progression, using a suite of 2D NMR experiments. Each experiment provides a piece of the puzzle, and together they offer a complete picture of the molecular connectivity.
-
COSY (Correlation Spectroscopy): This experiment is the starting point for mapping the proton network. For this compound, the COSY spectrum would show a correlation between H-5 and its neighbors, H-3 and H-6, confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum links each proton signal to the signal of the carbon atom to which it is directly bonded.[1] This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for this molecule. It reveals correlations between protons and carbons that are two or three bonds away.[2] Key expected correlations would include:
-
The proton at H-3 showing correlations to the cyano carbon at C-1 and the trifluoromethoxy-substituted carbon at C-2.
-
The proton at H-6 showing a correlation to the cyano carbon at C-4.
-
All aromatic protons showing correlations to the various quaternary carbons, confirming the overall substitution pattern.
-
Part 2: Experimental Protocols for 2D NMR
Below are generalized protocols for acquiring standard 2D NMR spectra. Instrument-specific parameters may vary.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
COSY (gCOSY) Protocol:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Load a gradient-selected COSY (gCOSY) pulse program.
-
Set the number of scans (NS) to a multiple of 2 or 4 (e.g., 4 or 8) and the number of increments in the indirect dimension (NI) to 256 or 512.
-
Acquire the data without sample spinning.
-
Process the data using a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[3]
HSQC (gHSQC) Protocol:
-
Acquire a standard 1D ¹H spectrum to set the spectral width and offset for the proton dimension.
-
Load a gradient-selected, sensitivity-enhanced HSQC pulse program.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).
-
Set NS to a multiple of 4 or 8 and NI to 128 or 256.
-
Set the one-bond ¹H-¹³C coupling constant (e.g., 145 Hz).
-
Acquire the data without sample spinning.
-
Process the data with appropriate window functions and Fourier transformation.[4]
HMBC (gHMBC) Protocol:
-
Use the same ¹H and ¹³C spectral parameters as in the HSQC experiment.
-
Load a gradient-selected HMBC pulse program.
-
Set the long-range ¹H-¹³C coupling constant to an average value (e.g., 8 Hz).
-
Set NS to a multiple of 8 or 16 (HMBC is less sensitive than HSQC) and NI to 256 or 512.
-
Acquire the data without sample spinning.
-
Process the data similarly to the HSQC spectrum.[5]
Part 3: Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for structure elucidation in solution, other techniques provide complementary or, in some cases, more definitive information.
Table 3: Comparison of Key Structural Elucidation Techniques
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR | Atomic connectivity, relative stereochemistry in solution. | Non-destructive, provides detailed bonding information, applicable to a wide range of soluble compounds. | Relatively low sensitivity, requires larger sample amounts, can be time-consuming, does not provide molecular weight directly. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement, rapid analysis.[3] | Provides limited connectivity information, isomers can be difficult to distinguish, fragmentation can be complex to interpret.[6] |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. | Provides unambiguous and highly accurate structural information.[7] | Requires a suitable single crystal, which can be difficult or impossible to grow; the solid-state conformation may differ from the solution-state.[8] |
Mass Spectrometry (MS)
For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₃F₃N₂O). Electron Ionization (EI) or Electrospray Ionization (ESI) could then be used to induce fragmentation. The resulting fragmentation pattern would provide clues about the structural motifs present, such as the loss of the -OCF₃ group or cyano groups, which would support the structure proposed by NMR.[9]
X-ray Crystallography
If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure.[5] This technique would yield precise bond lengths, bond angles, and the spatial arrangement of the atoms, offering an unparalleled level of structural detail and confirming the substitution pattern on the benzene ring without ambiguity. However, the major bottleneck is often the process of obtaining a high-quality crystal.[10]
Conclusion
The structural confirmation of this compound is most effectively achieved through a combination of 2D NMR techniques. COSY, HSQC, and HMBC experiments, when used in concert, provide a comprehensive map of the molecular connectivity, allowing for the confident assignment of its structure in solution. While Mass Spectrometry offers crucial information about the molecular formula and fragmentation, and X-ray Crystallography provides the "gold standard" for solid-state structure, 2D NMR remains the primary and most versatile tool for detailed structural elucidation of novel organic compounds for a broad range of scientific applications.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. mdpi.com [mdpi.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massspeclab.com [massspeclab.com]
- 10. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
Alternative building blocks for 2-(Trifluoromethoxy)terephthalonitrile in polymer chemistry
For researchers, scientists, and professionals in drug and material development, the selection of appropriate monomeric building blocks is paramount in designing polymers with tailored properties. This guide provides a comparative analysis of alternative monomers to 2-(Trifluoromethoxy)terephthalonitrile for the synthesis of high-performance polymers, with a focus on polyimides. While experimental data on polymers derived directly from 2-(Trifluoromethoxy)terephthalonitrile is not extensively available in the reviewed literature, we present a detailed comparison of two prominent fluorinated alternatives: 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
The incorporation of fluorine-containing monomers is a well-established strategy to enhance the performance of polymers, leading to desirable characteristics such as high thermal stability, low dielectric constants, improved solubility, and increased flame resistance. The trifluoromethoxy (-OCF3) and nitrile (-CN) groups in 2-(Trifluoromethoxy)terephthalonitrile suggest its potential utility in creating polymers with low dielectric constants and high thermal stability. However, the lack of readily available comparative data necessitates an examination of established alternatives.
This guide focuses on TFMB and 6FDA, two commercially available and widely researched monomers known to impart exceptional properties to polyimides. The inclusion of the bulky, electron-withdrawing trifluoromethyl (-CF3) groups in these monomers significantly influences the final polymer's performance.
Performance Comparison of Alternative Building Blocks
The following tables summarize the quantitative data for key performance indicators of polyimides synthesized using TFMB and 6FDA. These values are representative and can vary depending on the specific co-monomer used in the polymerization.
Table 1: Thermal Properties of Polyimides Derived from Alternative Fluorinated Monomers
| Property | Polyimide with TFMB | Polyimide with 6FDA |
| Glass Transition Temperature (Tg) | 317 - 407 °C[1] | 246 - 296 °C[2] |
| 5% Weight Loss Temperature (Td5) | 533 - 570 °C (in N2)[1] | 530 - 540 °C (in N2)[2] |
| Coefficient of Thermal Expansion (CTE) | ~23.4 x 10⁻⁶ /K (50-250 °C) | Data not readily available |
Table 2: Mechanical Properties of Polyimides Derived from Alternative Fluorinated Monomers
| Property | Polyimide with TFMB | Polyimide with 6FDA |
| Tensile Strength | 195 - 232.73 MPa[1] | 105 - 124 MPa |
| Tensile Modulus | 3.5 - 5.53 GPa[1] | 1.5 - 2.3 GPa |
| Elongation at Break | 26.26 - 27.6%[1] | 7 - 22% |
Table 3: Dielectric Properties of Polyimides Derived from Alternative Fluorinated Monomers
| Property | Polyimide with TFMB | Polyimide with 6FDA |
| Dielectric Constant (Dk) | 2.312 - 2.877 (at 1 MHz - 10 GHz)[1] | 2.33 - 2.85 (at 1 MHz)[3][4] |
| Dielectric Loss (Df) | 0.00514 - 0.00815 (at 1 MHz - 10 GHz)[1] | Data not readily available |
Table 4: Other Key Properties
| Property | Polyimide with TFMB | Polyimide with 6FDA |
| Solubility | Good in aprotic polar solvents | Good in aprotic polar solvents |
| Water Absorption | 0.50 - 0.74%[5] | 0.59 - 0.68%[3] |
| Optical Transparency | High, colorless films | High, colorless films |
Structure-Property Relationships
The introduction of TFMB and 6FDA into the polyimide backbone directly influences the polymer's properties. The following diagram illustrates the logical relationship between the monomer structure and the resulting polymer performance.
Caption: Structure-property relationship of fluorinated polyimides.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyimides using TFMB and 6FDA. Specific reaction conditions may need to be optimized based on the co-monomers and desired polymer characteristics.
Synthesis of Poly(amic acid) Precursor
-
Monomer Preparation: Ensure all monomers (diamine and dianhydride) and the solvent are thoroughly dried to prevent hydrolysis of the dianhydride and to achieve a high molecular weight polymer.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (e.g., TFMB) in a dry aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Polymerization: While stirring under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of the dianhydride monomer (e.g., 6FDA) to the diamine solution.
-
Viscosity Increase: Continue stirring the reaction mixture at room temperature for 12-24 hours. A significant increase in viscosity will be observed as the poly(amic acid) is formed. The final concentration is typically 15-20 wt%.
Imidization to Polyimide
A. Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Solvent Removal: Place the cast film in a vacuum oven and heat at a low temperature (e.g., 80-100 °C) for several hours to slowly remove the solvent.
-
Curing: Gradually increase the temperature in stages to effect imidization. A typical heating profile is 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300-350 °C for 1 hour.
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
B. Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine. The molar ratio of acetic anhydride to the repeating unit is typically 4:1, and the molar ratio of pyridine to the repeating unit is 2:1.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation and Washing: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at an elevated temperature (e.g., 150-200 °C).
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of polyimides from fluorinated monomers.
Caption: General workflow for polyimide synthesis and characterization.
Conclusion
While a direct experimental comparison with polymers from 2-(Trifluoromethoxy)terephthalonitrile is currently limited by the available literature, this guide demonstrates that monomers like TFMB and 6FDA are excellent alternatives for creating high-performance polyimides. The incorporation of trifluoromethyl groups through these building blocks consistently leads to polymers with a desirable combination of high thermal stability, good mechanical strength, and low dielectric constants. The provided data and experimental protocols offer a solid foundation for researchers and professionals to select and design advanced polymer systems for demanding applications in electronics, aerospace, and other high-technology fields. Further research into the polymerization and characterization of 2-(Trifluoromethoxy)terephthalonitrile is warranted to fully assess its potential in this landscape.
References
A Comparative Guide to the Computational Modeling of 1,4-Dicyano-2-(trifluoromethoxy)benzene and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally modeled and experimentally determined properties of 1,4-Dicyano-2-(trifluoromethoxy)benzene and its structural analogs. The inclusion of dicyanobenzene isomers and a substituted trifluoromethoxybenzene derivative offers a broader context for understanding the influence of substituent effects on the benzene ring. This information is critical for the rational design of novel molecules in pharmaceutical and materials science applications.
Overview of Compared Molecules
To provide a comprehensive comparison, this guide focuses on this compound and includes data on related dicyanobenzene isomers (ortho-, meta-, and para-) and 1-nitro-4-(trifluoromethoxy)benzene. This selection allows for an objective assessment of the electronic and structural contributions of the cyano (-CN) and trifluoromethoxy (-OCF3) functional groups.
Computational and Experimental Data Comparison
The following tables summarize key quantitative data from computational modeling and experimental studies on the target molecule and its analogs.
Table 1: Molecular and Spectroscopic Properties of Dicyanobenzene Isomers
| Property | o-Dicyanobenzene (1,2-DCB) | m-Dicyanobenzene (1,3-DCB) | p-Dicyanobenzene (1,4-DCB) |
| Computational (MP2/cc-pVTZ) | |||
| Rotational Constant A (MHz) | 2893.9 | 3020.9 | 5693.3 |
| Rotational Constant B (MHz) | 1604.2 | 1551.9 | 1205.8 |
| Rotational Constant C (MHz) | 1031.1 | 1025.5 | 1000.0 |
| Experimental | |||
| Rotational Constant A (MHz) | 2884.2[1] | 3008.8[1] | 5657.4[1] |
| Rotational Constant B (MHz) | 1600.3[1] | 1547.0[1] | 1205.8[1] |
| Rotational Constant C (MHz) | 1028.6[1] | 1022.1[1] | 994.4[1] |
| Dipole Moment (Debye) | ~7 | ~4 | 0[2] |
Table 2: Vibrational Frequencies (cm⁻¹) of Dicyanobenzene Isomers from Terahertz Spectroscopy
| Assignment | o-Dicyanobenzene (Solid) | m-Dicyanobenzene (Solid) | p-Dicyanobenzene (Solid) |
| Intermolecular (Phonon) Modes | 27, 55, 99, 139 | 45, 75, 105 | 68, 95 |
| Intramolecular Modes | 115, 160 | 110, 150 | 143 |
Data extracted from THz-TDS and FTIR studies.[3]
Table 3: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 1-Nitro-4-(trifluoromethoxy)benzene
| Vibrational Mode | Calculated (B3LYP/6-31+G(d,p)) | Experimental (FTIR) | Experimental (FT-Raman) |
| C-H Stretch | 3125, 3115, 3082, 2992 | 3125, 3115, 3082, 2992 | 3130, 3118, 3090, 3082 |
| C-C Stretch | 1619, 1597, 1458, 1353, 1332 | 1619, 1597, 1458, 1353, 1332 | 1625, 1600, 1590 |
This table presents a selection of vibrational modes for comparative purposes.
Experimental and Computational Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols employed in the cited studies.
Rotational Spectroscopy of Dicyanobenzenes
Experimental Protocol: The pure rotational spectra of ortho- and meta-dicyanobenzene were recorded using a supersonic jet Fourier-transform microwave (FTMW) spectrometer.[2][4]
-
Sample Preparation: Solid samples of o- and m-dicyanobenzene were heated to 413 K to increase their vapor pressure.[1][4]
-
Carrier Gas: The vaporized sample was seeded in neon buffer gas at a pressure of three bars.
-
Injection: The gas mixture was injected into the FTMW chamber via gas pulses of 800 µs at a repetition rate of 1.5 Hz.[1][4]
-
Data Acquisition: The resulting rotational transitions were recorded in the 5–19 GHz range, achieving a rotational temperature of approximately 2 K.[1]
Computational Protocol: Quantum chemical calculations were performed to support the experimental assignments.
-
Method: Second-order Møller-Plesset perturbation theory (MP2).
-
Basis Set: cc-pVTZ.[1]
-
Software: Not explicitly stated, but common quantum chemistry packages like Gaussian are typically used for such calculations.
Vibrational Spectroscopy of 1-Nitro-4-(trifluoromethoxy)benzene
Experimental Protocol:
-
FTIR Spectroscopy: The Fourier transform infrared (FTIR) spectrum was recorded in the 4000-400 cm⁻¹ range.
-
FT-Raman Spectroscopy: The Fourier transform Raman (FT-Raman) spectrum was recorded in the 3500-50 cm⁻¹ range.
Computational Protocol: Density Functional Theory (DFT) calculations were carried out to predict the vibrational frequencies.
-
Method: B3LYP functional.
-
Basis Set: 6-31+G(d,p).
-
Software: Gaussian 03W software package was used for the calculations.[3]
-
Vibrational Assignment: The total energy distribution (TED) was used to provide unambiguous vibrational assignments.
Visualizing Computational and Experimental Workflows
The following diagrams illustrate the logical flow of the computational and experimental procedures described.
Caption: A generalized workflow for computational modeling of molecular properties.
Caption: A typical workflow for the experimental determination of molecular properties.
Caption: Logical relationship for data synthesis and application in molecular design.
Conclusion
The computational modeling of this compound and its analogs, when coupled with experimental validation, provides a powerful approach to understanding their fundamental properties. The data presented in this guide highlights the accuracy of modern quantum chemical methods in predicting molecular parameters. For drug development professionals and materials scientists, these insights are invaluable for the design of new chemical entities with tailored electronic and structural characteristics. The methodologies outlined herein serve as a robust framework for future investigations into this important class of molecules.
References
Performance Benchmark of Polymers Containing Trifluoromethoxy Groups for Advanced Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymer backbones has paved the way for a new generation of high-performance materials with exceptional properties. Among these, polymers functionalized with the trifluoromethoxy (-OCF3) group are gaining significant attention for their potential in demanding applications, including microelectronics, aerospace, and critically, in the pharmaceutical and biomedical fields. This guide provides an objective comparison of the performance of polymers derived from monomers featuring the trifluoromethoxy moiety against other fluorinated and non-fluorinated alternatives, supported by experimental data from recent studies.
Enhanced Properties Conferred by the Trifluoromethoxy Group
The presence of the trifluoromethoxy group in a polymer structure imparts a unique combination of desirable characteristics. These include enhanced solubility in common organic solvents, which is a significant advantage for processing techniques like film casting and fiber spinning.[1] The low polarizability of the carbon-fluorine bond also contributes to a reduced dielectric constant, a crucial property for materials used in microelectronics to minimize signal delay and power loss.[1][2]
Furthermore, polymers incorporating the -OCF3 group often exhibit superior thermal stability, with elevated glass transition temperatures (Tg) and decomposition temperatures.[1][3] This allows them to maintain their structural integrity and performance in high-temperature environments. Their hydrophobic nature also leads to reduced water absorption and improved chemical resistance, making them suitable for applications where exposure to moisture or corrosive agents is a concern.[1]
Comparative Performance Data
The following tables summarize the quantitative performance data of polyimides containing trifluoromethoxy groups compared to other relevant high-performance polymers.
Table 1: Thermal and Mechanical Properties
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) | Tensile Strength (TS) (MPa) | Tensile Modulus (TM) (GPa) | Elongation at Break (Eb) (%) |
| PI with Trifluoromethoxy Groups (PI-30) [3] | 368 | 581 | 195 | 3.5 | - |
| PI with Trifluoromethoxy Groups (PI-50) [3] | - | - | - | - | 27.6 |
| Fluorinated PI (multi-bulky pendants) | 259–281 | 551–561 (N2), 515–520 (air) | - | - | - |
| Cyano-containing PI | - | - | 79–156 | 2.97–4.57 | - |
| PI from 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene [4] | - | - | - | - | - |
Table 2: Electrical and Moisture Absorption Properties
| Polymer System | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz | Moisture Absorption (Ma) (%) |
| PI with Trifluoromethoxy Groups (PI-30) [3] | 2.877 | 0.00815 | 0.74 |
| PI with Trifluoromethoxy Groups (PI-70) [3] | - | 0.00514 | - |
| PI with Trifluoromethoxy Groups (PI-100) [3] | - | - | 0.50 |
| Fluorinated PI (multi-bulky pendants) [5] | 2.69–2.85 (at 1 MHz) | - | 0.59–0.68 |
Experimental Protocols
The synthesis and characterization of these high-performance polymers involve specific and controlled methodologies.
Synthesis of Polyimides with Trifluoromethoxy Groups (One-Step High-Temperature Polycondensation)
A common method for synthesizing the polyimides cited is a one-step high-temperature polycondensation.
Materials:
-
Aromatic diamine monomer (e.g., 2,2'-bistrifluoromethoxy-biphenyl-4,4'-diamine)
-
Aromatic tetracarboxylic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride)
-
High-boiling point polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP))
Procedure:
-
The aromatic diamine is dissolved in the solvent in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet.
-
An equimolar amount of the aromatic dianhydride is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature for a set period to form the poly(amic acid) precursor.
-
The temperature is then gradually raised to facilitate the imidization process, typically in the range of 180-200 °C, and maintained for several hours.
-
The resulting polyimide solution is cooled to room temperature and then precipitated in a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Characterization Techniques
-
Thermal Properties: Glass transition temperature (Tg) is determined using Differential Scanning Calorimetry (DSC). Thermogravimetric Analysis (TGA) is used to measure the 5% weight loss temperature (T5%), indicating thermal stability.
-
Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on thin film samples prepared from the polymer solution.
-
Electrical Properties: Dielectric constant and dielectric loss are measured using an impedance analyzer on thin film samples.
-
Moisture Absorption: Pre-weighed dry film samples are immersed in deionized water at a specific temperature for a set duration. The percentage increase in weight is calculated after removing surface water.
Application in Drug Delivery
The unique properties of fluorinated polymers, including those with trifluoromethoxy groups, make them excellent candidates for advanced drug delivery systems. Their biocompatibility and controlled degradation profiles are particularly noteworthy.[6][7][8] For instance, trifluoromethyl-functionalized poly(lactic acid) has been developed for blood-contact applications due to its lower thrombogenicity compared to non-fluorinated counterparts.[6] The hydrophobicity imparted by fluorine can also be tuned to control the release kinetics of encapsulated drugs.[6]
The selection of a suitable polymer for a drug delivery application is a critical process that involves balancing several factors.
Caption: Workflow for selecting and evaluating polymers for drug delivery applications.
Conclusion
Polymers incorporating the 1,4-Dicyano-2-(trifluoromethoxy)benzene monomer, and more broadly, those containing the trifluoromethoxy functional group, represent a promising class of materials for high-performance applications. Their exceptional thermal stability, mechanical strength, and desirable electrical and low moisture absorption properties make them highly competitive with other fluorinated and high-performance polymers. For researchers and professionals in drug development, the biocompatibility and tunable properties of these polymers open up new avenues for creating more effective and targeted therapeutic systems. Further research into the synthesis and application of polymers from novel trifluoromethoxy-containing monomers is warranted to fully explore their potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals [eureka.patsnap.com]
A Comparative Guide to the Spectral Analysis of 2-(Trifluoromethoxy)terephthalonitrile: Predicted vs. Experimental Data
For Immediate Release
This guide provides a detailed comparison of predicted and anticipated experimental spectral data for the chemical compound 2-(Trifluoromethoxy)terephthalonitrile (CAS No. 175278-16-7). As a valuable resource for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics based on computational predictions and provides standardized protocols for experimental verification. Due to the limited availability of public experimental data for this specific compound, this guide serves as a foundational tool for spectral analysis and characterization.
Executive Summary
2-(Trifluoromethoxy)terephthalonitrile, with the molecular formula C₉H₃F₃N₂O, is a compound of interest in various chemical research and development sectors. Accurate spectral analysis is crucial for its identification and characterization. This guide presents predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and computational chemistry. The provided experimental protocols offer a standardized approach to obtaining and verifying these spectral properties in a laboratory setting.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-(Trifluoromethoxy)terephthalonitrile. These values are calculated based on the chemical structure and known spectral databases and prediction software.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-(Trifluoromethoxy)terephthalonitrile
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| ¹H | 7.8 - 8.2 | Multiplet | - | The aromatic protons are expected to appear in the downfield region due to the strong electron-withdrawing effects of the two cyano (-CN) and the trifluoromethoxy (-OCF₃) groups. |
| ¹³C | 160 - 165 | Quartet | JC-F ≈ 2-5 Hz | Aromatic carbon attached to the -OCF₃ group. The coupling is with the three fluorine atoms. |
| 134 - 138 | Singlet | - | Quaternary aromatic carbon atom between the two cyano groups. | |
| 125 - 130 | Singlet | - | Aromatic CH carbons. | |
| 118 - 122 | Quartet | JC-F ≈ 250-260 Hz | Carbon of the trifluoromethoxy (-OCF₃) group, showing a characteristic large coupling constant with the three fluorine atoms. | |
| 115 - 118 | Singlet | - | Carbons of the two cyano (-CN) groups. | |
| 110 - 115 | Singlet | - | Quaternary aromatic carbon atom attached to a cyano group. |
Table 2: Predicted Infrared (IR) Absorption Bands for 2-(Trifluoromethoxy)terephthalonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretching |
| 2240 - 2220 | Strong | C≡N (nitrile) stretching |
| 1600 - 1450 | Medium | Aromatic C=C ring stretching |
| 1280 - 1240 | Strong | Asymmetric C-F stretching of -OCF₃ |
| 1200 - 1100 | Strong | Symmetric C-F stretching of -OCF₃ and C-O stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |
Table 3: Predicted Mass Spectrometry Fragmentation for 2-(Trifluoromethoxy)terephthalonitrile
| m/z | Predicted Fragment Ion | Notes |
| 212.02 | [M]⁺ (Molecular Ion) | The molecular ion peak is expected to be observed. The exact mass is 212.0197. |
| 193.02 | [M - F]⁺ | Loss of a fluorine atom. |
| 186.02 | [M - CN]⁺ | Loss of a cyano radical. |
| 143.02 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical, which would be a significant fragmentation pathway. |
| 117.03 | [C₆H₃(CN)]⁺ | Fragmentation of the aromatic ring. |
| 69.00 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for 2-(Trifluoromethoxy)terephthalonitrile.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has undergone its startup diagnostics. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 2-(Trifluoromethoxy)terephthalonitrile sample onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Trifluoromethoxy)terephthalonitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe. For less volatile samples, coupling with a gas chromatograph (GC-MS) may be necessary, where the sample is first dissolved in a suitable solvent and injected into the GC.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.
Mandatory Visualization
The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for 2-(Trifluoromethoxy)terephthalonitrile.
Caption: Workflow for comparing predicted and experimental spectral data.
A Comparative Guide to the Electrochemical Properties of 1,4-Dicyano-2-(trifluoromethoxy)benzene and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,4-Dicyano-2-(trifluoromethoxy)benzene and its non-fluorinated counterpart, 1,4-dicyanobenzene. The introduction of a trifluoromethoxy group is a common strategy in medicinal chemistry to modulate the physicochemical properties of molecules, including their metabolic stability and receptor affinity. Understanding the impact of this substitution on the electrochemical behavior is crucial for applications in redox-mediated reactions, sensor development, and for predicting the molecule's behavior in biological systems.
Executive Summary
The substitution of a hydrogen atom with a trifluoromethoxy (-OCF₃) group on the aromatic ring of 1,4-dicyanobenzene is predicted to significantly alter its electrochemical properties. The strong electron-withdrawing nature of the -OCF₃ group is expected to lower the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule. Consequently, this compound is anticipated to be more easily reduced than 1,4-dicyanobenzene, meaning its reduction will occur at a less negative potential. This guide presents available experimental data for the non-fluorinated analogue and provides a theoretical framework for the expected properties of the fluorinated compound, alongside detailed experimental protocols for their comparative electrochemical analysis.
Data Presentation: Comparative Electrochemical Parameters
| Compound | Structure | Reduction Potential (Epc vs. SCE) | Oxidation Potential (Epa vs. SCE) | Key Observations |
| 1,4-Dicyanobenzene | ~ -1.6 V | Not typically observed | Exhibits a reversible one-electron reduction to form a stable radical anion.[1] | |
| This compound | Expected to be less negative than -1.6 V | Not determined | The strongly electron-withdrawing -OCF₃ group is expected to facilitate reduction. |
Note: The exact reduction potential of this compound will depend on the specific experimental conditions (e.g., solvent, supporting electrolyte, electrode material).
Theoretical Framework: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy group is one of the most electron-withdrawing substituents used in medicinal chemistry. Its strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the aromatic ring, making the molecule more susceptible to nucleophilic attack and reduction.
The expected impact on the electrochemical properties can be summarized as follows:
-
Lower Reduction Potential: The electron-withdrawing nature of the -OCF₃ group stabilizes the radical anion formed upon reduction. This stabilization means that less energy is required to add an electron to the molecule, resulting in a reduction event that occurs at a less negative (more positive) potential compared to the non-fluorinated analogue.
-
Increased Lipophilicity: The trifluoromethoxy group is also known to significantly increase the lipophilicity of a molecule. While this does not directly affect the redox potential, it can influence the compound's solubility in organic solvents used for electrochemical studies and its interaction with the electrode surface.
Experimental Protocols
To experimentally validate the electrochemical differences between this compound and 1,4-dicyanobenzene, cyclic voltammetry (CV) is the most common and informative technique.
Cyclic Voltammetry (CV) Methodology
Objective: To determine and compare the reduction and oxidation potentials of this compound and 1,4-dicyanobenzene.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Analyte solutions: 1-5 mM of this compound and 1,4-dicyanobenzene in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Supporting electrolyte: 0.1 M of a non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆).
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation.
Procedure:
-
Preparation of Solutions: Prepare solutions of each analyte at the same concentration in the chosen solvent containing the supporting electrolyte.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a range that brackets the expected redox events. For these compounds, a range of 0 V to -2.0 V vs. SCE would be appropriate for observing the reduction.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan, sweeping the potential from the initial to the final value and then back to the initial potential.
-
-
Data Acquisition and Analysis:
-
Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Determine the cathodic peak potential (Epc) for the reduction of each compound.
-
If the process is reversible, an anodic peak (Epa) will be observed on the reverse scan.
-
Compare the Epc values of the fluorinated and non-fluorinated analogues.
-
Mandatory Visualizations
Logical Relationship of Fluorination and Electrochemical Properties
Caption: Influence of Trifluoromethoxy Substitution.
Experimental Workflow for Comparative Cyclic Voltammetry
Caption: Workflow for Comparative CV Analysis.
References
A Comparative Guide: 1,4-Dicyano-2-(trifluoromethoxy)benzene versus 1,4-Dicyanobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,4-Dicyano-2-(trifluoromethoxy)benzene and its structural analog, 1,4-dicyanobenzene. This document aims to be a valuable resource by presenting a side-by-side analysis of their physicochemical properties, reactivity, and potential applications, supported by available data.
Introduction
1,4-Dicyanobenzene, a well-established compound, serves as a versatile building block in the synthesis of polymers, dyes, and advanced materials for electronic applications such as OLEDs.[1][2] Its symmetrical structure and the reactivity of its nitrile groups make it a valuable precursor in organic synthesis.[3] The introduction of a trifluoromethoxy (-OCF₃) group to this backbone, yielding this compound, is anticipated to significantly modify the molecule's properties, offering new avenues for research and development, particularly in medicinal chemistry and materials science. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, making it a desirable feature in drug design.[4][5]
Physicochemical Properties
The substitution of a hydrogen atom with a trifluoromethoxy group leads to notable differences in the physicochemical properties of the two compounds. A summary of these properties is presented in Table 1.
| Property | This compound | 1,4-Dicyanobenzene |
| CAS Number | 175278-16-7[6] | 623-26-7[7] |
| Molecular Formula | C₉H₃F₃N₂O[6] | C₈H₄N₂[7] |
| Molecular Weight | 212.13 g/mol [8] | 128.13 g/mol [9] |
| Appearance | - | White solid[10] |
| Melting Point | - | 224–227 °C[10] |
| Boiling Point | - | - |
| Solubility | - | Low solubility in water[10] |
Further experimental data is required for a complete comparison of the physical properties.
Spectral Data
1,4-Dicyanobenzene:
-
¹H NMR: A single peak in the aromatic region, confirming the symmetrical nature of the molecule.[11]
-
IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretching and aromatic C-H stretching.
This compound:
-
¹H NMR: A more complex pattern in the aromatic region is expected due to the asymmetrical substitution.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
IR Spectroscopy: In addition to the nitrile and aromatic C-H stretching bands, characteristic absorptions for the C-F and C-O-C bonds of the trifluoromethoxy group would be present.
Reactivity Analysis
The introduction of the highly electronegative trifluoromethoxy group is expected to significantly influence the reactivity of the aromatic ring.
1,4-Dicyanobenzene: The two electron-withdrawing cyano groups deactivate the benzene ring towards electrophilic aromatic substitution. The reactivity of the nitrile groups themselves is a key feature, allowing for transformations into various functional groups.[3]
This compound: The trifluoromethoxy group is also a strong electron-withdrawing group, further deactivating the ring towards electrophilic attack.[12] This increased electron deficiency could, however, make the molecule more susceptible to nucleophilic aromatic substitution. The combined electron-withdrawing effects of the two cyano groups and the trifluoromethoxy group will significantly lower the electron density of the aromatic ring.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are not currently available in the literature. However, a general protocol for the synthesis of aromatic nitriles can be adapted for the preparation of these compounds.
General Synthesis of Aromatic Nitriles via Sandmeyer-type Reaction (Illustrative)
This protocol outlines a general procedure and should be adapted and optimized for the specific synthesis of this compound.
Potential Applications and Comparative Performance
While direct comparative studies are lacking, the known applications of 1,4-dicyanobenzene and the properties imparted by the trifluoromethoxy group allow for educated projections.
-
Materials Science: 1,4-Dicyanobenzene is a precursor for high-performance polymers and materials for OLEDs.[2][3] The introduction of the trifluoromethoxy group in this compound could lead to materials with altered electronic properties, improved thermal stability, and different solubility characteristics, which could be advantageous for specific electronic applications.
-
Drug Development: The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability and cell membrane permeability.[4] While there is no specific information on the biological activity of this compound, its structural features suggest potential for investigation as a scaffold in drug discovery programs. Aromatic nitriles are present in a number of pharmaceuticals and can act as bioisosteres for other functional groups.[13]
Signaling Pathways
Currently, there is no specific information in the reviewed literature detailing the interaction of either this compound or 1,4-dicyanobenzene with specific biological signaling pathways. Aromatic compounds, in general, can be metabolized by cytochrome P450 enzymes, which is a crucial consideration in drug development.[14] The trifluoromethoxy group is known to influence this metabolism.[4]
Conclusion
This compound represents an intriguing analog of the well-established 1,4-dicyanobenzene. The introduction of the trifluoromethoxy group is predicted to significantly alter its electronic and physical properties, making it a promising candidate for further investigation in materials science and medicinal chemistry. While direct comparative experimental data is currently scarce, this guide provides a foundational understanding of the expected differences and highlights the need for further research to fully elucidate the potential of this fluorinated compound. Researchers are encouraged to undertake direct comparative studies to quantify the performance differences and explore the potential of this compound in novel applications.
References
- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. appchemical.com [appchemical.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 175278-16-7 [chemicalbook.com]
- 9. 对苯二腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]
- 11. 1,4-Dicyanobenzene(623-26-7) 1H NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,4-Dicyano-2-(trifluoromethoxy)benzene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 1,4-Dicyano-2-(trifluoromethoxy)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protective Measure | Specification | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | To protect against splashes and eye irritation.[2] |
| Skin and Body Protection | Wear a lab coat or other protective clothing. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. | To avoid inhalation which may cause respiratory irritation. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][3]
-
Don Personal Protective Equipment (PPE): Before addressing the spill, equip yourself with the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Avoid excessive water usage to prevent runoff into drains.
-
Dispose of Cleanup Materials: All contaminated materials, including gloves, wipes, and absorbent pads, must be placed in a sealed container and disposed of as hazardous waste.
Waste Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. It is imperative to dispose of the chemical waste through an approved waste disposal plant.[2]
Step-by-Step Disposal Instructions:
-
Waste Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep the container tightly closed.[2]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Dicyano-2-(trifluoromethoxy)benzene
Essential Safety and Handling Guide for 1,4-Dicyano-2-(trifluoromethoxy)benzene
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data from structurally similar chemicals, including dicyanobenzene and trifluoromethoxybenzene derivatives. A conservative approach to personal protective equipment (PPE) and handling is therefore advised.
Hazard Summary
While a complete hazard profile for this compound is not fully documented, related compounds suggest the following potential hazards:
-
Toxicity: Dicyanobenzene compounds are classified as toxic.[1]
-
Irritation: Expected to be a skin and eye irritant.[1][2][3][4]
-
Harmful if Ingested, Inhaled, or in Contact with Skin: Similar compounds show these characteristics.[1][5]
Table 1: Hazard Identification for Structurally Similar Compounds
| Hazard Statement | Compound Class |
| Toxic / Harmful if swallowed | Dicyanobenzenes |
| Causes skin irritation | Dicyanobenzenes, Trifluoromethoxybenzenes |
| Causes serious eye irritation | Trifluoromethoxybenzenes |
| May cause respiratory irritation | Trifluoromethoxybenzenes |
| Readily absorbed through the skin | Dicyanobenzenes |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure comprehensive protection.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6] |
| Skin | A flame-resistant lab coat is required. For handling larger quantities or in situations with a high risk of contact, chemical-resistant coveralls are recommended.[5] Full-length pants and closed-toe shoes are mandatory.[6] |
| Hand | Due to the aromatic and nitrile functionalities, nitrile gloves may not provide sufficient long-term protection against direct contact. It is recommended to use double gloving, with a disposable nitrile glove as the inner layer and a more robust chemical-resistant glove, such as butyl rubber or Viton™, as the outer layer, especially for prolonged handling.[7][8] Always consult the glove manufacturer's resistance data. |
| Respiratory | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or during a large-scale release, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Ensure a calibrated chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
- Prepare all necessary equipment and reagents before handling the compound.
- Designate a specific area within the fume hood for the handling of this compound.
2. Donning PPE:
- Put on the required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
3. Handling the Compound:
- Perform all weighing and transfers of the solid compound within the chemical fume hood to prevent the generation of dust in the open lab.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container of this compound tightly closed when not in use.[1]
4. Post-Handling:
- After handling, remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
- Wash hands thoroughly with soap and water after removing gloves.[1]
5. Accidental Exposure:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.[8] |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate solvent waste container. Ensure the waste container is compatible with the solvent used. |
| Contaminated Labware and PPE | Disposable items such as gloves, pipette tips, and paper towels should be collected in a designated hazardous waste bag within the fume hood. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. heightechsafety.com.au [heightechsafety.com.au]
- 8. worksafegear.com.au [worksafegear.com.au]
- 9. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
